CCG258747
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H27FN4O4 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C28H27FN4O4/c29-23-7-5-17(11-22(23)28(34)31-14-25-21-3-1-2-4-24(21)32-33-25)20-9-10-30-13-18(20)15-35-19-6-8-26-27(12-19)37-16-36-26/h1-8,11-12,18,20,30H,9-10,13-16H2,(H,31,34)(H,32,33)/t18-,20-/m0/s1 |
InChI-Schlüssel |
KGSBEYKVWODBRD-ICSRJNTNSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CCG258747: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Overexpression of GRK2 is implicated in the pathophysiology of numerous diseases, including heart failure and opioid tolerance, making it an attractive therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Selective GRK2 Inhibition
This compound exerts its primary effect through the direct inhibition of GRK2. This inhibition prevents the desensitization of GPCRs, a process critical for maintaining cellular responsiveness to a wide range of stimuli.
Molecular Interaction
This compound is a paroxetine analog that has been optimized for high potency and selectivity for GRK2.[4] It binds to the active site of GRK2, preventing the phosphorylation of agonist-bound GPCRs. This action blocks the subsequent recruitment of β-arrestin, a protein that mediates receptor desensitization and internalization.
Quantitative Profile of GRK2 Inhibition
The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.
| Parameter | Value | Selectivity vs. GRK2 | Reference |
| GRK2 IC50 | 18 nM | - | [1][3] |
| GRK1 Selectivity | 518-fold | Higher | [1][3] |
| GRK5 Selectivity | 83-fold | Higher | [1][3] |
| PKA Selectivity | >5500-fold | Higher | [1][3] |
| ROCK1 Selectivity | >550-fold | Higher | [1][3] |
Cellular Effects of this compound
The selective inhibition of GRK2 by this compound leads to distinct and sometimes opposing effects in different cellular contexts, primarily through its modulation of GPCR signaling pathways.
Inhibition of µ-Opioid Receptor Internalization
In the context of opioid signaling, GRK2 plays a crucial role in the desensitization and internalization of the µ-opioid receptor (MOR). This compound has been shown to effectively block this process.
-
Signaling Pathway:
Inhibition of µ-Opioid Receptor Internalization by this compound.
Dual Role in Mast Cell Function
This compound exhibits a fascinating dual role in mast cell activity. It inhibits IgE-mediated degranulation while simultaneously activating mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4]
Antigen cross-linking of IgE bound to its high-affinity receptor, FcεRI, on mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. GRK2 is a positive regulator of this pathway. By inhibiting GRK2, this compound attenuates this allergic response.[5]
-
Signaling Pathway:
This compound Inhibits IgE-Mediated Mast Cell Degranulation.
Conversely, this compound acts as an agonist for MRGPRX2, a receptor expressed on certain subsets of mast cells.[2][4] This activation leads to calcium mobilization and degranulation, a pseudo-allergic response.[2][4]
-
Signaling Pathway:
This compound Activates Mast Cells via the MRGPRX2 Pathway.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for in vivo research.
| Parameter | Time Point | Concentration (nM) | Reference |
| Plasma Concentration | 30 min | 1520 | [6] |
| (10 mg/kg, i.p.) | 2 hours | 1180 | [6] |
| 4 hours | 760 | [6] | |
| 7 hours | 340 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
GRK2 Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.
-
Methodology:
-
Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.
-
This compound is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
µ-Opioid Receptor (MOR) Internalization Assay
-
Objective: To assess the ability of this compound to block agonist-induced internalization of the µ-opioid receptor.
-
Methodology:
-
HEK293 or U2OS cells stably expressing a tagged MOR (e.g., FLAG- or GFP-tagged) are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.
-
A MOR agonist (e.g., DAMGO) is added to stimulate receptor internalization.
-
After incubation, the cells are fixed.
-
The localization of the tagged MOR is visualized and quantified using immunofluorescence microscopy or flow cytometry.
-
The extent of receptor internalization is determined by the decrease in cell surface receptor expression or the increase in intracellular receptor puncta.
-
The inhibitory effect of this compound is calculated by comparing the level of internalization in treated versus untreated cells.
-
Mast Cell Degranulation (β-hexosaminidase Release) Assay
-
Objective: To measure the effect of this compound on IgE-mediated and MRGPRX2-mediated mast cell degranulation.
-
Methodology:
-
For IgE-mediated degranulation, RBL-2H3 cells or primary mast cells are sensitized overnight with anti-DNP IgE.
-
Cells are washed and pre-incubated with this compound at various concentrations.
-
Degranulation is initiated by adding DNP-BSA (for IgE-mediated) or by directly adding this compound (for MRGPRX2-mediated activation).
-
After a 30-minute incubation at 37°C, the reaction is stopped by placing the cells on ice.
-
The cell supernatant is collected to measure the released β-hexosaminidase.
-
The remaining cells are lysed to determine the total cellular β-hexosaminidase content.
-
The activity of β-hexosaminidase in the supernatant and cell lysate is measured by incubating with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate and measuring the absorbance at 405 nm.
-
The percentage of degranulation is calculated as the ratio of released β-hexosaminidase to the total cellular β-hexosaminidase.
-
Intracellular Calcium Mobilization Assay
-
Objective: To determine the effect of this compound on intracellular calcium levels in mast cells.
-
Methodology:
-
Mast cells (e.g., RBL-2H3 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.
-
The cells are washed to remove extracellular dye and then resuspended in a calcium-containing buffer.
-
For IgE-mediated calcium mobilization, IgE-sensitized cells are pre-incubated with this compound before stimulation with antigen.
-
For MRGPRX2-mediated mobilization, this compound is added directly to the cells.
-
Changes in intracellular calcium concentration are monitored over time using a fluorometer or a fluorescence microscope by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
The data is typically presented as the ratio of fluorescence intensities, which is proportional to the intracellular calcium concentration.
-
Conclusion
This compound is a valuable research tool for investigating the roles of GRK2 in various physiological and pathological processes. Its high potency and selectivity make it a precise probe for dissecting GRK2-dependent signaling pathways. The compound's dual activity on mast cells—inhibiting IgE-mediated responses while activating MRGPRX2—highlights the complex interplay of signaling pathways in these immune cells and underscores the importance of target validation in specific cellular contexts. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted mechanism of action of this compound and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
The Protein Target of CCG-258747: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258747 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its therapeutic potential. This technical guide provides a comprehensive overview of the primary protein target of CCG-258747, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Primary Protein Target: G Protein-Coupled Receptor Kinase 2 (GRK2)
The principal protein target of CCG-258747 is G protein-coupled receptor kinase 2 (GRK2) .[1][2][3] CCG-258747 is a selective inhibitor of GRK2, demonstrating significantly less activity against other related kinases.[1][4][2][3] GRKs are a family of serine/threonine protein kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRKs phosphorylate agonist-activated GPCRs, which promotes the binding of arrestin proteins, leading to receptor desensitization and internalization.[1] By inhibiting GRK2, CCG-258747 can modulate the signaling of various GPCRs, making it a valuable tool for studying GPCR biology and a potential therapeutic agent for diseases associated with aberrant GRK2 activity.
Quantitative Data
The inhibitory activity and selectivity of CCG-258747 have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Reference |
| IC₅₀ | 18 nM | GRK2 | [1][2][3] |
Table 1: In vitro inhibitory potency of CCG-258747 against GRK2.
| Kinase | Selectivity (Fold vs. GRK2) | Reference |
| GRK1 | 518 | [4] |
| GRK5 | 83 | [4][3] |
| PKA | >5500 | [4] |
| ROCK1 | >550 | [4] |
Table 2: Selectivity profile of CCG-258747 against a panel of related kinases.
Signaling Pathways Modulated by CCG-258747
CCG-258747, through its inhibition of GRK2, influences several key signaling pathways. Two well-characterized examples are the µ-opioid receptor (MOR) internalization pathway and the FcεRI signaling pathway in mast cells.
µ-Opioid Receptor (MOR) Internalization Pathway
GRK2 is a key regulator of MOR desensitization and internalization. Upon agonist binding, GRK2 phosphorylates the MOR, leading to arrestin recruitment and subsequent receptor endocytosis. By inhibiting GRK2, CCG-258747 blocks this process, thereby prolonging MOR signaling at the cell surface.[1][4]
Caption: µ-Opioid Receptor Internalization Pathway.
FcεRI Signaling Pathway in Mast Cells
In mast cells, GRK2 has been shown to be involved in the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.[1][5] Inhibition of GRK2 by CCG-258747 can attenuate IgE-mediated anaphylaxis by interfering with this pathway.[1][5]
Caption: FcεRI Signaling Pathway in Mast Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of CCG-258747 with its target.
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of CCG-258747 against GRK2 and other kinases.
Methodology:
-
Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.
-
CCG-258747 is added at varying concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptide substrates are separated by capillary electrophoresis.
-
The extent of phosphorylation is quantified by measuring the fluorescence of the separated peptides.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
µ-Opioid Receptor (MOR) Internalization Assay
Objective: To assess the effect of CCG-258747 on agonist-induced MOR internalization in living cells.
Methodology:
-
HEK293 cells stably expressing a tagged MOR (e.g., FLAG-tagged) are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of CCG-258747 or vehicle control.
-
MOR internalization is stimulated by the addition of a MOR agonist (e.g., DAMGO).
-
After a defined incubation period, the cells are fixed.
-
The amount of MOR remaining on the cell surface is quantified using an antibody-based method, such as flow cytometry or an enzyme-linked immunosorbent assay (ELISA), with an antibody directed against the extracellular tag.
-
The percentage of internalized receptors is calculated relative to untreated cells.
Caption: MOR Internalization Assay Workflow.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To measure the effect of CCG-258747 on IgE-mediated degranulation in mast cells.
Methodology:
-
Rat basophilic leukemia (RBL-2H3) cells or primary mast cells are sensitized with anti-DNP IgE.
-
The sensitized cells are pre-incubated with various concentrations of CCG-258747 or vehicle.
-
Degranulation is triggered by challenging the cells with DNP-BSA antigen.
-
The cell supernatant is collected, and the release of the granular enzyme β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The total cellular β-hexosaminidase content is determined by lysing the cells with a detergent.
-
The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total cellular β-hexosaminidase.
Conclusion
CCG-258747 is a well-characterized, potent, and selective inhibitor of GRK2. Its ability to modulate GPCR signaling through the inhibition of GRK2-mediated receptor desensitization and internalization has been demonstrated in various in vitro and cell-based assays. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of CCG-258747 and the broader role of GRK2 in health and disease. This information is critical for researchers and drug development professionals seeking to leverage the therapeutic promise of GRK2 inhibition.
References
- 1. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
CCG258747: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRK2 is a ubiquitously expressed kinase that phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization. Dysregulation of GRK2 activity has been implicated in various pathological conditions, including heart failure and opioid tolerance, making it an attractive therapeutic target. This technical guide provides an in-depth overview of CCG258747, a potent and selective small-molecule inhibitor of GRK2, intended for researchers, scientists, and drug development professionals.
This compound is a paroxetine-based compound that has demonstrated high potency and selectivity for GRK2 over other kinases.[1] Its development represents a significant advancement in the quest for selective GRK2 inhibitors with therapeutic potential. This document will detail the quantitative data associated with this compound's inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| GRK2 | 18 | [1][2] |
Table 2: Selectivity Profile of this compound
| Kinase | Fold Selectivity over GRK2 | Reference |
| GRK1 | 518 | [2] |
| GRK5 | 83 | [2] |
| PKA | >5500 | [2] |
| ROCK1 | >550 | [2] |
Signaling Pathways
GRK2 is a central node in GPCR signaling, mediating receptor desensitization. This compound, by inhibiting GRK2, modulates these pathways. Furthermore, studies have revealed its impact on other signaling cascades, such as those initiated by the high-affinity IgE receptor (FcεRI) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
GRK2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of GRK2.
Methodology:
-
Reagent Preparation:
-
Purified recombinant GRK2 is prepared.
-
Rhodopsin-rich rod outer segment (ROS) membranes are prepared from bovine retinas to serve as the substrate.
-
A stock solution of [γ-³²P]ATP is prepared.
-
Serial dilutions of this compound are prepared in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl₂, 1 mM DTT).
-
-
Reaction Setup:
-
In a microcentrifuge tube, purified GRK2 is pre-incubated with varying concentrations of this compound for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
The kinase reaction is initiated by adding the ROS membranes and [γ-³²P]ATP to the pre-incubated GRK2/inhibitor mixture.
-
The final reaction mixture typically contains 20 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM DTT, 100 µM ATP, and a specific activity of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 30°C.
-
-
Reaction Termination and Analysis:
-
The reaction is terminated by the addition of SDS-PAGE sample buffer.
-
The samples are then subjected to SDS-PAGE to separate the proteins.
-
The gel is dried, and the phosphorylated rhodopsin is visualized by autoradiography.
-
The intensity of the radiolabeled bands is quantified using densitometry.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
μ-Opioid Receptor (MOR) Internalization Assay
This cell-based assay assesses the effect of this compound on agonist-induced internalization of the μ-opioid receptor.
Methodology:
-
Cell Culture and Plating:
-
Human embryonic kidney (HEK) 293 cells stably expressing an N-terminally FLAG-tagged μ-opioid receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Cells are seeded onto collagen-coated glass coverslips in 24-well plates and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Cells are serum-starved for a defined period (e.g., 2 hours) prior to the experiment.
-
Cells are then pre-treated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Receptor internalization is stimulated by adding a saturating concentration of the MOR agonist DAMGO (e.g., 10 µM) and incubating for a specific time (e.g., 30 minutes) at 37°C.
-
-
Immunofluorescence Staining:
-
Following stimulation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
The cells are then incubated with a primary antibody against the FLAG tag (e.g., mouse anti-FLAG M2 antibody) overnight at 4°C.
-
After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Imaging and Quantification:
-
The coverslips are mounted onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Images are acquired using a confocal microscope.
-
Receptor internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software by defining regions of interest.
-
Calcium Mobilization Assay
This assay is used to measure changes in intracellular calcium concentration in response to MRGPRX2 activation by this compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Rat basophilic leukemia (RBL-2H3) cells stably expressing MRGPRX2 are harvested and washed with a calcium-free buffer.
-
The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a buffer containing a low concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark to facilitate dye loading.
-
After loading, the cells are washed to remove extracellular dye and resuspended in a calcium-containing buffer.
-
-
Fluorometric Measurement:
-
The dye-loaded cells are placed in a fluorometer cuvette or a multi-well plate.
-
A baseline fluorescence reading is established.
-
This compound is added to the cells at various concentrations, and the change in fluorescence is monitored over time.
-
Fura-2 is a ratiometric dye, and the fluorescence is typically measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
The change in the fluorescence ratio is plotted over time to visualize the calcium transient.
-
The peak increase in the fluorescence ratio is used to determine the dose-response relationship for this compound-induced calcium mobilization.
-
Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Stimulation:
-
RBL-2H3 cells expressing MRGPRX2 are seeded in 24-well plates and cultured overnight.
-
The cells are washed with a buffered salt solution (e.g., Tyrode's buffer).
-
The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
After stimulation, the supernatant containing the released β-hexosaminidase is collected.
-
The remaining cells are lysed with a buffer containing a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
-
Enzyme Assay:
-
Aliquots of the supernatant and the cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), in a citrate buffer (pH 4.5).
-
The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) at 37°C.
-
The reaction is stopped by the addition of a stop buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10).
-
The absorbance of the product (p-nitrophenol) is measured at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of lysate)) x 100.
-
The dose-response curve for this compound-induced degranulation is then plotted.
-
Conclusion
This compound has emerged as a valuable research tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of GRK2 inhibition and the multifaceted pharmacology of compounds like this compound. As research in this area progresses, this compound and its analogs may pave the way for novel therapeutic strategies for a range of human diseases.
References
CCG258747: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Biological Activity of a Selective GRK2 Inhibitor
This technical guide provides a comprehensive overview of CCG258747, a potent and selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2). This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2, particularly in contexts such as heart failure and opioid tolerance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, biological activity, and the experimental protocols used for its characterization.
Core Chemical and Physical Properties
This compound is a synthetic organic molecule with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(1H-indazol-5-yl)-1'-((3S,4R)-1-(4-fluorobenzoyl)-3-(hydroxymethyl)-4-(4-(methylamino)phenoxy)piperidin-4-yl)methan-1-one |
| Molecular Formula | C28H27FN4O4 |
| Molecular Weight | 502.54 g/mol [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N2C--INVALID-LINK--C(=O)N3CCC(CC3)C4=CC5=C(C=C4)NN=C5">C@HOC6=CC=C(C=C6)NC)F |
| PubChem CID | 146019255[3] |
| CAS Number | 2615910-00-2[2] |
In Vitro Biological Activity
This compound is a highly potent and selective inhibitor of GRK2, demonstrating significantly less activity against other kinases. This selectivity makes it a precise tool for elucidating the specific functions of GRK2.
| Target | IC50 (nM) | Selectivity (fold vs. GRK2) |
| GRK2 | 18[1][2] | - |
| GRK1 | - | 518[1][2] |
| GRK5 | - | 83[1][2] |
| PKA | - | >5500[1][2] |
| ROCK1 | - | >550[1][2] |
Signaling Pathways and Biological Effects
This compound has been shown to modulate several key signaling pathways, primarily through its inhibition of GRK2. These effects have significant implications for various physiological and pathological processes.
GRK2-Mediated µ-Opioid Receptor Desensitization
GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), including the µ-opioid receptor (MOR). Upon agonist binding, GRK2 phosphorylates the intracellular domains of the receptor, leading to the recruitment of β-arrestin and subsequent receptor internalization. This process is a key mechanism of opioid tolerance. This compound, by inhibiting GRK2, blocks this phosphorylation and subsequent internalization of the MOR.[1][2]
Caption: GRK2-mediated desensitization of the µ-opioid receptor.
IgE-Mediated Mast Cell Activation
In the context of allergic responses, GRK2 has been implicated in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells. Cross-linking of FcεRI by antigen-bound IgE leads to mast cell degranulation and the release of inflammatory mediators. This compound has been shown to attenuate these responses by inhibiting GRK2.[4][5]
Caption: Role of GRK2 in IgE-mediated mast cell activation.
Off-Target Activation of MRGPRX2/B2
Interestingly, while inhibiting GRK2-dependent pathways, this compound has been observed to have an off-target activating effect on the Mas-related G protein-coupled receptors MRGPRX2 (human) and MRGPRB2 (mouse).[4][5] This can lead to mast cell degranulation through a mechanism independent of IgE and GRK2. This dual activity is an important consideration for in vivo studies.
Caption: Off-target activation of MRGPRX2/B2 by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
GRK2 Inhibition Assay (In Vitro)
This protocol describes a radiometric assay to determine the IC50 of this compound against GRK2.
Workflow:
Caption: Workflow for the in vitro GRK2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Dilute purified recombinant GRK2 to the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare a solution of the substrate (e.g., rhodopsin) in the reaction buffer.
-
Prepare a solution of ATP containing a known amount of [γ-32P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the GRK2 enzyme and the specified concentration of this compound or vehicle (DMSO).
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the substrate and the [γ-32P]ATP solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
µ-Opioid Receptor (MOR) Internalization Assay
This protocol outlines a cell-based assay to assess the effect of this compound on agonist-induced MOR internalization.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or U2OS cells in appropriate media.
-
Transfect cells with a plasmid encoding a tagged MOR (e.g., FLAG-tag or a fluorescent protein fusion).
-
-
Compound Treatment:
-
Plate the transfected cells onto coverslips or into multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 20 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a MOR agonist (e.g., DAMGO) for a defined period (e.g., 10-20 minutes) to induce receptor internalization.
-
-
Immunofluorescence Staining (for tagged receptors):
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against the tag.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
-
Mast Cell Degranulation Assay (In Vitro)
This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, to assess the inhibitory effect of this compound on IgE-mediated activation.
Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete medium.
-
Sensitize the cells by incubating them overnight with anti-DNP IgE.
-
-
Compound Treatment:
-
Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
Trigger degranulation by adding DNP-BSA (antigen) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant (contains released β-hexosaminidase) and lyse the cell pellet (contains intracellular β-hexosaminidase).
-
Measure the enzymatic activity in both fractions by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli, providing insight into the signaling pathways affected by this compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use RBL-2H3 cells (for IgE-mediated signaling) or cells expressing MRGPRX2 (for off-target effects).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with this compound or vehicle.
-
-
Stimulation and Measurement:
-
Place the cells in a fluorometer or on a fluorescence microscope.
-
Record the baseline fluorescence.
-
Add the stimulus (e.g., DNP-BSA for IgE-sensitized cells, or this compound itself to test for MRGPRX2 activation).
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye) to determine the relative intracellular calcium concentration.
-
Passive Cutaneous Anaphylaxis (PCA) Assay (In Vivo)
The PCA model is used to evaluate the effect of this compound on IgE-mediated allergic reactions in vivo.
Methodology:
-
Sensitization:
-
Inject mice intradermally in the ear or paw with anti-DNP IgE.
-
-
Compound Administration:
-
After a period of sensitization (e.g., 24 hours), administer this compound or vehicle intravenously or intraperitoneally.
-
-
Antigen Challenge and Dye Extravasation:
-
After a short period (e.g., 30 minutes), challenge the mice by intravenous injection of DNP-BSA mixed with Evans blue dye.
-
-
Measurement of Vascular Permeability:
-
After a defined time (e.g., 30-60 minutes), euthanize the mice and excise the sensitized tissue (ear or paw).
-
Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of the anaphylactic response.
-
Conclusion
This compound is a powerful and selective tool for the study of GRK2-mediated signaling. Its ability to inhibit GRK2 with high potency makes it invaluable for dissecting the roles of this kinase in a variety of cellular processes. Researchers using this compound should be mindful of its off-target effects on MRGPRX2/B2, particularly in the context of mast cell biology. The detailed protocols provided in this guide should facilitate the effective use of this compound in a research setting and contribute to a deeper understanding of GRK2 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG-258747: A Technical Guide to its Involvement in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Its targeted activity makes it a valuable tool for investigating the physiological and pathological roles of GRK2. This technical guide provides an in-depth overview of the signaling pathways modulated by CCG-258747, with a focus on G protein-coupled receptor (GPCR) desensitization and mast cell activation. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visualizations of the involved signaling cascades.
Introduction to CCG-258747
CCG-258747 is a selective inhibitor of GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of agonist-activated GPCRs.[1][2] By phosphorylating the intracellular domains of activated GPCRs, GRK2 initiates a process that leads to the recruitment of β-arrestins, which uncouple the receptor from its G protein, leading to signal termination and receptor internalization.[3][4] Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, opioid tolerance, and certain inflammatory conditions.[1][2][5] CCG-258747's selectivity for GRK2 allows for the specific interrogation of these processes.
It is important to note that while other research compounds with the "CCG-" prefix, such as CCG-1423, are known inhibitors of the RhoA/MRTF-A/SRF signaling pathway, current evidence indicates that CCG-258747's primary mechanism of action is through the inhibition of GRK2.
Quantitative Data: Inhibitory Profile of CCG-258747
The inhibitory activity and selectivity of CCG-258747 have been characterized through various kinase assays. The following table summarizes the key quantitative data.
| Target Kinase | IC50 Value | Selectivity vs. GRK2 |
| GRK2 | 18 nM | - |
| GRK1 | - | 518-fold |
| GRK5 | - | 83-fold |
| PKA | - | >5500-fold |
| ROCK1 | - | >550-fold |
| [Source: MedchemExpress.com[1]] |
Core Signaling Pathways Involving CCG-258747
CCG-258747 is primarily involved in signaling pathways where GRK2 plays a key regulatory role. These include the desensitization of GPCRs, such as the µ-opioid receptor, and the modulation of immune responses, like those mediated by the FcεRI receptor in mast cells.
GRK2-Mediated µ-Opioid Receptor (MOR) Internalization
The µ-opioid receptor (MOR) is a classic example of a GPCR that undergoes desensitization and internalization upon prolonged agonist stimulation. This process is a key mechanism underlying opioid tolerance.[6][7] GRK2 is instrumental in phosphorylating the activated MOR, which flags it for β-arrestin binding and subsequent removal from the cell surface.[3] By inhibiting GRK2, CCG-258747 can block this internalization process.[1]
FcεRI Signaling Pathway in Mast Cells
The high-affinity IgE receptor, FcεRI, is critical for initiating allergic responses in mast cells.[8][9] Antigen cross-linking of IgE-bound FcεRI triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators.[10] Recent studies have shown that CCG-258747 can attenuate IgE-mediated anaphylaxis by inhibiting GRK2 and the FcεRI signaling pathway.[1] This suggests a role for GRK2 in modulating the strength or duration of this immune response.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of CCG-258747. Researchers should optimize these protocols for their specific experimental systems.
In Vitro GRK2 Kinase Assay
This protocol describes a method to measure the kinase activity of GRK2 and its inhibition by compounds like CCG-258747, often using a radioactive or luminescence-based readout.
Objective: To determine the IC50 of CCG-258747 against GRK2.
Materials:
-
Recombinant human GRK2
-
GRK2 substrate (e.g., Rhodopsin or a synthetic peptide)
-
CCG-258747
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)
-
[γ-³²P]ATP or ATP for luminescence-based kits (e.g., Kinase-Glo®)
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of CCG-258747 in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the GRK2 substrate, and the diluted CCG-258747 or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant GRK2 to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or as per kit instructions).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Add the detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A decrease in luminescence indicates higher kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of CCG-258747. Fit the data to a dose-response curve to calculate the IC50 value.
µ-Opioid Receptor (MOR) Internalization Assay
This protocol outlines a cell-based imaging assay to quantify the effect of CCG-258747 on agonist-induced MOR internalization.
Objective: To visualize and quantify the inhibition of MOR internalization by CCG-258747.
Materials:
-
HEK293 or other suitable cells stably expressing a tagged MOR (e.g., MOR-GFP, FLAG-MOR).
-
Cell culture medium and supplements.
-
MOR agonist (e.g., DAMGO).
-
CCG-258747.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against the tag (if not a fluorescently tagged receptor).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Culture: Plate MOR-expressing cells onto glass-bottom plates or coverslips and grow to 70-80% confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of CCG-258747 or vehicle control for a specified time (e.g., 30 minutes) in serum-free medium.
-
Agonist Stimulation: Add the MOR agonist (e.g., 10 µM DAMGO) to the wells and incubate at 37°C for 30-60 minutes to induce receptor internalization. Include a negative control group with no agonist.
-
Fixation and Staining:
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
If using an antibody, permeabilize the cells and perform standard immunocytochemistry with primary and fluorescent secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imager or confocal microscope. Capture both the receptor fluorescence (e.g., GFP or secondary antibody) and the nuclear stain.
-
Image Analysis:
-
Use image analysis software to identify individual cells and their nuclei.
-
Quantify receptor internalization by measuring the intensity of fluorescent puncta (internalized receptors) within the cytoplasm or by the change in fluorescence intensity at the plasma membrane versus the cytoplasm.
-
Calculate the percentage of internalization for each condition relative to the agonist-only control.
-
-
Data Analysis: Plot the percentage of internalization against the concentration of CCG-258747 to determine its inhibitory effect.
Conclusion
CCG-258747 is a valuable pharmacological tool for the study of GRK2-mediated signaling. Its high selectivity allows for the precise dissection of pathways involved in GPCR desensitization and immune modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize CCG-258747 to investigate the multifaceted roles of GRK2 in health and disease, and to explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Molecular basis for the potential role of GRK2 in pathological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPCR-Gβγ-GRK2 signaling as a novel strategy for treating cardiorenal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
- 6. Ligand-induced μ opioid receptor internalization in enteric neurons following chronic treatment with the opiate fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical opioids differentially induce co-internalization of μ- and δ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FcεRI signaling pathway is involved in the pathogenesis of lacrimal gland benign lymphoepithelial lesions as shown by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Trafficking and Signaling of the High Affinity IgE Receptor by FcεRIβ and the Potential Impact of FcεRIβ Splicing in Allergic Inflammation | MDPI [mdpi.com]
CCG258747: A Technical Guide to its Application in Studying G Protein-Coupled Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The desensitization of these receptors, a process that prevents overstimulation, is a critical regulatory mechanism. A key player in this process is the G protein-coupled receptor kinase 2 (GRK2). Dysregulation of GRK2 activity has been implicated in various pathologies, making it an attractive therapeutic target. This technical guide provides an in-depth overview of CCG258747, a selective inhibitor of GRK2, and its application in the study of GPCR desensitization. This document includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to GPCR Desensitization and the Role of GRK2
GPCRs, upon activation by an agonist, undergo a conformational change that allows them to couple to and activate heterotrimeric G proteins, initiating downstream signaling cascades. To prevent excessive signaling, a negative feedback mechanism known as desensitization is triggered. This process is primarily initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs).
GRK2 is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in the desensitization of numerous GPCRs. Upon receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular loops and/or the C-terminal tail of the agonist-bound receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, promoting receptor internalization via clathrin-coated pits and initiating G protein-independent signaling pathways.
This compound: A Selective GRK2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK2. Its ability to specifically target GRK2 makes it a valuable tool for dissecting the role of this kinase in various physiological and pathological processes, including GPCR desensitization.
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound have been quantified in various studies. A summary of this data is presented below for easy comparison.
| Target Kinase | IC50 (nM) | Selectivity (fold) vs. GRK2 |
| GRK2 | 18 | - |
| GRK1 | - | 518 |
| GRK5 | - | 83 |
| PKA | - | >5500 |
| ROCK1 | - | >550 |
Table 1: Inhibitory activity and selectivity of this compound against various kinases. Data compiled from publicly available sources.[1][2]
Signaling Pathways and Mechanism of Action
To visually represent the processes discussed, the following diagrams illustrate the canonical GPCR desensitization pathway and the proposed mechanism of action for this compound.
Experimental Protocols
To facilitate the study of this compound and its effects on GPCR desensitization, detailed protocols for key experiments are provided below.
In Vitro GRK2 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of this compound to inhibit the kinase activity of GRK2 by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.
Materials:
-
Recombinant human GRK2
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
[γ-32P]ATP
-
Unlabeled ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
1% phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the desired concentration of substrate, and a mix of unlabeled and [γ-32P]ATP.
-
Serially dilute this compound in kinase assay buffer to achieve a range of concentrations. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle to the reaction tubes.
-
Initiate the kinase reaction by adding recombinant GRK2 to each tube.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
µ-Opioid Receptor (MOR) Internalization Assay (Immunofluorescence)
This assay visualizes and quantifies the effect of this compound on agonist-induced internalization of the µ-opioid receptor.
Materials:
-
Cells stably expressing a tagged MOR (e.g., HEK293 cells with N-terminally FLAG-tagged MOR)
-
Cell culture medium and supplements
-
Poly-D-lysine coated coverslips or imaging plates
-
MOR agonist (e.g., DAMGO)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed the MOR-expressing cells onto coated coverslips or imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a saturating concentration of the MOR agonist (e.g., DAMGO) for a time known to induce robust internalization (e.g., 30-60 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS to stop internalization and fix them with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody diluted in blocking buffer.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Wash the cells and mount the coverslips onto slides or image the plates directly.
-
Acquire images using a fluorescence microscope. Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in desensitization, using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells co-expressing a GPCR fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture medium
-
GPCR agonist
-
This compound
-
BRET substrate (e.g., coelenterazine h)
-
Microplate reader capable of detecting BRET signals
Procedure:
-
Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Add the GPCR agonist to stimulate the receptor.
-
Add the BRET substrate and incubate for a short period (e.g., 5-10 minutes) in the dark.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.
-
Analyze the effect of this compound on the agonist-induced BRET signal.
Cellular cAMP Measurement Assay
This assay determines the effect of this compound on the downstream signaling of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
GPCR agonist and/or antagonist
-
This compound
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Seed cells into a suitable microplate.
-
Pre-treat the cells with this compound or vehicle.
-
For Gs-coupled receptors, stimulate with the agonist. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production, followed by the addition of the agonist to inhibit it.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
Determine the concentration of cAMP in each well based on a standard curve.
-
Analyze the effect of this compound on the agonist-mediated changes in cAMP levels.
Experimental Workflow Visualization
The following diagram outlines a general workflow for characterizing the effect of a compound like this compound on GPCR desensitization.
Conclusion
This compound is a potent and selective inhibitor of GRK2, making it an invaluable pharmacological tool for investigating the intricacies of GPCR desensitization. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The provided diagrams offer a clear visual framework for understanding the underlying biological processes and experimental designs. By employing the methodologies outlined herein, researchers can further elucidate the role of GRK2 in health and disease, and potentially contribute to the development of novel therapeutics targeting GPCR signaling pathways.
References
The GRK2 Inhibitor CCG-258747: A Technical Guide to its Impact on Opioid Tolerance Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of tolerance to opioid analgesics remains a significant impediment to their long-term efficacy in managing chronic pain. A key cellular mechanism implicated in this process is the desensitization and internalization of the µ-opioid receptor (MOR), a process heavily regulated by G protein-coupled receptor kinases (GRKs). This technical guide focuses on CCG-258747, a potent and selective inhibitor of GRK2, and its role in the study of opioid tolerance. By preventing GRK2-mediated phosphorylation of the MOR, CCG-258747 effectively blocks receptor internalization, thereby offering a powerful pharmacological tool to investigate and potentially counteract the molecular underpinnings of opioid tolerance. This document provides an in-depth overview of the mechanism of action, relevant experimental protocols, quantitative data from related studies, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: The Role of GRK2 in Opioid Tolerance
Opioid agonists, such as morphine, exert their analgesic effects by activating the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1] Chronic activation of the MOR initiates a series of events leading to a diminished analgesic response, a phenomenon known as tolerance.[2] A critical step in this process is the phosphorylation of the activated MOR by GRKs, particularly GRK2.[3][4] This phosphorylation event recruits β-arrestin proteins, which not only desensitize the receptor by uncoupling it from its G protein signaling pathway but also facilitate its removal from the cell surface via internalization (endocytosis).[4] This reduction in the number of available receptors at the cell surface is a direct contributor to the tolerant state.
CCG-258747 is a novel, potent, and selective inhibitor of GRK2, developed from a paroxetine-based scaffold.[5] Its ability to specifically target GRK2 makes it an invaluable research tool for dissecting the role of this kinase in MOR regulation and, by extension, in the development of opioid tolerance.
Mechanism of Action of CCG-258747
The primary mechanism of action of CCG-258747 in the context of opioid tolerance is the inhibition of GRK2-mediated MOR phosphorylation. By binding to GRK2, CCG-258747 prevents the kinase from phosphorylating the intracellular C-terminal tail of the agonist-bound MOR. This inhibition has several downstream consequences:
-
Reduced β-arrestin Recruitment: Without the phosphorylation signal, the recruitment of β-arrestin-2 to the MOR is significantly diminished.[6]
-
Inhibition of MOR Internalization: As β-arrestin is crucial for clathrin-mediated endocytosis of the MOR, its reduced recruitment leads to a significant blockage of receptor internalization.[5]
-
Sustained MOR Signaling: By keeping the MOR on the cell surface and coupled to its G protein, CCG-258747 can prolong the analgesic signal, potentially reducing the dose of opioid required and delaying the onset of tolerance.
Signaling Pathway Diagram
Figure 1: CCG-258747 inhibits GRK2-mediated MOR desensitization and internalization.
Quantitative Data
While in vivo studies specifically using CCG-258747 to quantify the reversal of morphine tolerance are still emerging, data from the primary literature on CCG-258747 and related studies on GRK2 manipulation provide a strong quantitative basis for its effects.
Table 1: In Vitro Potency and Selectivity of CCG-258747
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. GRK2) |
| GRK2 | 18 | - |
| GRK1 | >9300 | >518 |
| GRK5 | 1500 | 83 |
| PKA | >100,000 | >5500 |
| ROCK1 | >10,000 | >550 |
| Data sourced from MedchemExpress product information, based on original research findings.[5] |
Table 2: Effect of GRK2 Inhibition/Deletion on Morphine Analgesic Tolerance in Animal Models
| Experimental Model | Nociceptive Test | Treatment/Condition | Morphine ED50 Fold-Shift (Tolerant vs. Naive) | Reference |
| C57BL/6 Mice | Tail-Flick | Chronic Morphine (Control) | ~4.8-fold increase | [7] |
| β-arrestin-2 KO Mice | Tail-Immersion | Chronic Morphine | Reduced tolerance development vs. Wild-Type | [8] |
| Sprague-Dawley Rats | Tail-Flick | Chronic Morphine (Control) | ~5 to 6-fold increase | [2] |
| Sprague-Dawley Rats | Tail-Flick | Chronic Morphine + GRK2 Inhibitor (Intrathecal) | Attenuated increase in ED50 | [3] |
| Note: This table aggregates data from multiple studies to illustrate the principle of GRK2's role in tolerance. The specific fold-shift can vary based on the exact dosing regimen and species. |
Experimental Protocols
The following protocols are generalized from standard methodologies used in opioid tolerance research and can be adapted for studies involving CCG-258747.
In Vivo Morphine Tolerance Induction and Assessment
Objective: To induce tolerance to the analgesic effects of morphine in rodents and assess the impact of CCG-258747 co-administration.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Morphine sulfate solution (for subcutaneous or intraperitoneal injection).
-
CCG-258747 solution (vehicle to be determined based on solubility and route of administration).
-
Hot Plate Analgesia Meter or Tail-Flick Analgesia Meter.
-
Animal scale, syringes, needles.
Protocol:
-
Baseline Nociceptive Threshold Measurement:
-
Hot Plate Test: Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[9][10][11] A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.[9]
-
Tail-Flick Test: Focus a beam of radiant heat onto the animal's tail and measure the latency to flick the tail away from the heat source.[12]
-
-
Tolerance Induction Regimen:
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 7-9 days.[13]
-
For the experimental group, co-administer CCG-258747 (dose to be determined by pharmacokinetic studies) with each morphine injection. The control group receives morphine plus the vehicle for CCG-258747.
-
-
Assessment of Analgesia and Tolerance:
-
On Day 1 and on the final day of the regimen, perform a morphine dose-response curve.
-
Administer escalating doses of morphine to different subgroups of animals.
-
Measure the analgesic effect at each dose using the hot plate or tail-flick test 30 minutes post-injection.
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[9]
-
-
Data Analysis:
-
Plot the %MPE against the log of the morphine dose to generate dose-response curves.
-
Calculate the ED50 (the dose of morphine that produces 50% of the maximum effect) for each group on Day 1 and the final day.
-
A significant rightward shift in the ED50 for the morphine-only group indicates the development of tolerance.[2][12] The degree of this shift is expected to be attenuated in the group co-treated with CCG-258747.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for an in vivo opioid tolerance study.
Conclusion and Future Directions
CCG-258747 represents a significant advancement in the pharmacological toolkit available for studying the molecular mechanisms of opioid tolerance. Its high potency and selectivity for GRK2 allow for precise interrogation of the role of MOR phosphorylation and internalization in the development of tolerance. The experimental frameworks provided in this guide offer a starting point for researchers to utilize CCG-258747 in preclinical models.
Future research should focus on comprehensive in vivo studies to fully characterize the dose-dependent effects of CCG-258747 on attenuating morphine tolerance, its impact on other opioid-related side effects such as respiratory depression and physical dependence, and its potential as a co-therapeutic to enhance the durability of opioid analgesia in chronic pain settings.
References
- 1. pnas.org [pnas.org]
- 2. ekja.org [ekja.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Mechanisms of Morphine Antinociceptive Tolerance Revealed in βArrestin-2 Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Antinociception by hot plate test [bio-protocol.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. 4.5. Hot Plate Test [bio-protocol.org]
- 12. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating IgE-Mediated Anaphylaxis with CCG258747: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of IgE-mediated anaphylaxis using the selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258747. This document outlines the core pharmacology of this compound, detailed experimental protocols for in vitro and in vivo studies, and a summary of its effects on key signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Emerging evidence has demonstrated that GRK2 is also a key regulator of IgE-mediated mast cell activation, a critical event in the pathophysiology of anaphylaxis and other allergic diseases.[1][2] By targeting GRK2, this compound offers a promising therapeutic strategy for attenuating the inflammatory cascade associated with IgE-mediated allergic responses.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target | IC50 (nM) | Selectivity (fold vs. GRK2) |
| GRK2 | 18 | - |
| GRK1 | - | 518 |
| GRK5 | - | 83 |
| PKA | - | >5500 |
| ROCK1 | - | >550 |
Data compiled from MedchemExpress.com.[3]
Table 2: In Vitro and In Vivo Effects of this compound on IgE-Mediated Mast Cell Responses
| Assay | Cell Type/Model | This compound Concentration/Dose | Observed Effect |
| β-hexosaminidase Release | RBL-2H3 cells | 1-30 µM | Dose-dependent inhibition of degranulation[1][4] |
| Calcium Mobilization | RBL-2H3 cells | 1-30 µM | Inhibition of FcεRI-mediated calcium influx[1][4] |
| Passive Cutaneous Anaphylaxis | Mice | 5 mg/kg (i.v.) | Significant reduction in vascular permeability[3] |
This table summarizes the key findings from multiple studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on IgE-mediated anaphylaxis.
In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol describes the measurement of β-hexosaminidase release from the rat basophilic leukemia cell line (RBL-2H3), a common model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
DNP-specific mouse IgE
-
DNP-BSA (antigen)
-
This compound
-
HEPES-buffered saline with 0.1% BSA
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1% Triton X-100
-
96-well plates
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells (5 x 10^4 cells/well) in a 96-well plate and sensitize with DNP-specific mouse IgE (1 µg/mL) for 16 hours.[1]
-
Inhibitor Treatment: Wash the cells with HEPES-buffered saline containing 0.1% BSA.[1] Incubate the cells with varying concentrations of this compound (1-30 µM) for 30 minutes at 37°C.[1]
-
Antigen Challenge: Stimulate the cells with DNP-BSA (30 ng/mL) for 30 minutes at 37°C to induce degranulation.[1]
-
Sample Collection: Centrifuge the plate and collect the supernatant. To measure total β-hexosaminidase release, lyse unstimulated cells with 0.1% Triton X-100.[1]
-
Enzymatic Reaction: Incubate 20 µL of the supernatant or cell lysate with 20 µL of 1 mM pNAG for 1 hour at 37°C.[1]
-
Measurement: Stop the reaction and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance from the lysed cells.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Mice
This protocol details the induction and assessment of a localized anaphylactic reaction in the skin of mice.
Materials:
-
Mice (e.g., BALB/c)
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
This compound
-
Evans blue dye
-
Saline
Procedure:
-
Sensitization: Intradermally inject one ear of each mouse with DNP-specific IgE (e.g., 20 ng in 20 µL of saline).[5] The other ear can be injected with saline as a control.
-
Inhibitor Administration: After 24 hours, administer this compound (e.g., 5 mg/kg) intravenously.[3]
-
Antigen Challenge and Dye Injection: 30 minutes after inhibitor administration, intravenously inject a solution of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 1% in saline).[6]
-
Assessment of Vascular Permeability: After a set time (e.g., 30 minutes), euthanize the mice and excise the ears.[6]
-
Dye Extraction and Quantification: Extract the Evans blue dye from the ear tissue using formamide or KOH.[5] Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm). A reduction in dye extravasation in the this compound-treated group compared to the control group indicates inhibition of the anaphylactic reaction.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium levels in RBL-2H3 cells using the fluorescent indicator Fura-2 AM.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-BSA
-
This compound
-
Fura-2 AM
-
HEPES-buffered saline
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Sensitization: Sensitize RBL-2H3 cells with DNP-specific IgE as described in the degranulation assay protocol.
-
Dye Loading: Incubate the sensitized cells with Fura-2 AM (e.g., 1-5 µM) in HEPES-buffered saline for 30-60 minutes at 37°C.[7][8] Pluronic F-127 can be used to aid in dye solubilization, and probenecid can be added to prevent dye leakage.[7]
-
Inhibitor Treatment: Wash the cells and incubate with this compound at the desired concentrations for 30 minutes.
-
Measurement of Calcium Levels: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.[7] The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Antigen Stimulation: Add DNP-BSA to the cells while continuously monitoring the fluorescence ratio to observe the antigen-induced calcium influx. A blunted or delayed increase in the fluorescence ratio in this compound-treated cells indicates inhibition of calcium mobilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: IgE-mediated signaling cascade in mast cells and the inhibitory action of this compound on GRK2.
Caption: Experimental workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) model.
Caption: Workflow for the in vitro β-hexosaminidase release (degranulation) assay.
Mechanism of Action
This compound attenuates IgE-mediated anaphylaxis by inhibiting the activity of GRK2. In the context of mast cell activation, GRK2 has been shown to positively regulate FcεRI signaling.[9] The aggregation of FcεRI by antigen-bound IgE initiates a signaling cascade involving the activation of Src family kinases, such as Lyn, and spleen tyrosine kinase (Syk).[9] GRK2 appears to enhance the phosphorylation of Syk, a critical step in the downstream signaling that leads to calcium mobilization and degranulation.[9] Furthermore, GRK2 has been implicated in the phosphorylation of STAT5, a transcription factor that contributes to mast cell function.[9] By inhibiting GRK2, this compound disrupts these key signaling events, leading to a reduction in mast cell degranulation and the subsequent release of inflammatory mediators that drive the anaphylactic response. It is important to note that this compound can also activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), though this effect is context-dependent.[1][2]
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of GRK2 in IgE-mediated anaphylaxis. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of GRK2 inhibition in allergic diseases. Further investigation into the precise molecular interactions of this compound and its effects on various downstream signaling components will continue to advance our understanding of anaphylaxis and aid in the development of novel anti-allergic therapies.
References
- 1. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 6. Inhibitory effects of curcumin on passive cutaneous anaphylactoid response and compound 48/80-induced mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2 differentially regulates FcεRI and MRGPRB2-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cell Permeability Characteristics of CCG-258747
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cellular signaling pathways. Its therapeutic potential is intrinsically linked to its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell permeability characteristics of CCG-258747. While specific quantitative permeability data for CCG-258747 are not publicly available, this document synthesizes qualitative evidence of its cell penetration and presents detailed, representative protocols for standard in vitro permeability assays, including Caco-2, MDCK, and PAMPA. Furthermore, this guide explores the potential downstream effects of CCG-258747 on the Rho/MRTF/SRF signaling pathway, a known target of the broader family of "CCG" compounds.
Introduction to CCG-258747
CCG-258747 is a small molecule inhibitor of GRK2, an enzyme implicated in the desensitization of G protein-coupled receptors (GPCRs). Dysregulation of GRK2 activity is associated with various pathological conditions, making it an attractive target for therapeutic intervention. The chemical structure of CCG-258747 is based on a paroxetine scaffold, a feature that is often associated with favorable pharmacokinetic properties, including cell permeability.
Qualitative studies utilizing a live-cell receptor internalization assay have demonstrated that CCG-258747 is capable of crossing cellular membranes to exert its inhibitory effects on GRK2. This observed cell penetration is a critical attribute for its biological activity.
In Vitro Permeability Assays: An Overview
To quantitatively assess the cell permeability of a compound like CCG-258747, a suite of standardized in vitro assays is typically employed. These assays model different aspects of a compound's ability to cross biological barriers. The most common of these are the Caco-2 and MDCK cell-based assays, which model the intestinal and blood-brain barriers respectively, and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion.
Data Presentation: Representative Permeability Classifications
In the absence of specific experimental data for CCG-258747, the following table provides a general classification of compound permeability based on apparent permeability (Papp) values typically obtained from Caco-2 and MDCK assays.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | High (>90%) |
| Moderate | 1 - 10 | Moderate (50-90%) |
| Low | < 1 | Low (<50%) |
Experimental Protocols
The following sections detail standardized protocols for the three key permeability assays. These are provided as representative methodologies for assessing the permeability of small molecule inhibitors like CCG-258747.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. This assay is the gold standard for predicting oral absorption of drugs.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed Caco-2 cells onto the apical side of a Transwell® insert (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically used.
-
Alternatively, assess the permeability of a low-permeability marker such as Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution of CCG-258747 in HBSS (e.g., at a final concentration of 10 µM).
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Analysis:
-
Determine the concentration of CCG-258747 in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
MDCK Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells are often used to assess permeability across the blood-brain barrier, especially when transfected with human efflux transporters like P-glycoprotein (MDR1).
Experimental Workflow:
Protocol:
The protocol for the MDCK permeability assay is similar to the Caco-2 assay with the following key differences:
-
MDCK cells form a confluent monolayer more rapidly, typically within 3-5 days.
-
The integrity of the monolayer is confirmed by TEER measurements, with acceptable values generally being higher than for Caco-2 cells.
-
The assay is often performed with both wild-type MDCK cells and MDCK cells overexpressing specific transporters (e.g., MDCK-MDR1) to identify substrates of efflux pumps.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for predicting passive transcellular permeability.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
A filter plate (donor plate) is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
-
Assay Setup:
-
The acceptor plate is filled with buffer.
-
The test compound, CCG-258747, is added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) is calculated.
-
Signaling Pathway Involvement: The Rho/MRTF/SRF Axis
The "CCG" family of compounds, to which CCG-258747 belongs, has been associated with the inhibition of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeletal dynamics and gene expression.
Proposed Mechanism:
While direct evidence for CCG-258747's activity on this pathway is pending, it is plausible that its cellular effects may, in part, be mediated through the modulation of RhoA-dependent signaling cascades. Further investigation is warranted to elucidate the precise molecular interactions of CCG-258747 within this pathway.
Conclusion
CCG-258747 is a promising GRK2 inhibitor with demonstrated cell permeability. Although specific quantitative permeability data are not yet available in the public domain, the provided representative protocols for Caco-2, MDCK, and PAMPA assays offer a robust framework for the experimental determination of its permeability characteristics. Understanding these properties is essential for the continued development of CCG-258747 as a potential therapeutic agent. Furthermore, exploring its effects on signaling pathways such as the Rho/MRTF/SRF axis will provide deeper insights into its mechanism of action and potential off-target effects. This guide serves as a foundational resource for researchers and drug development professionals investigating the cellular pharmacology of CCG-258747.
The GRK2 Inhibitor CCG-258747: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] Upregulation of GRK2 is implicated in the pathophysiology of numerous diseases, including heart failure, chronic pain, and inflammatory conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the fundamental research applications of CCG-258747, focusing on its mechanism of action, experimental protocols for its use in cellular and in vivo models, and its utility in dissecting GRK2-mediated signaling pathways. Quantitative data from key studies are summarized, and detailed signaling pathway diagrams are provided to facilitate a comprehensive understanding of its biological effects.
Mechanism of Action
CCG-258747 exerts its biological effects primarily through the selective inhibition of GRK2. It binds to the active site of GRK2, preventing the phosphorylation of agonist-bound GPCRs.[3] This inhibition has two major consequences:
-
Inhibition of GPCR Desensitization and Internalization: By preventing GRK2-mediated phosphorylation, CCG-258747 blocks the subsequent recruitment of β-arrestin, a critical step in the desensitization and internalization of many GPCRs. A prime example is its effect on the µ-opioid receptor (MOR), where CCG-258747 has been shown to block agonist-induced internalization.[1][4]
-
Modulation of Mast Cell Signaling: CCG-258747 exhibits a dual role in mast cell function. It attenuates IgE-mediated anaphylaxis by inhibiting the FcεRI signaling pathway, a process dependent on GRK2.[2][3] Conversely, it can also directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its mouse ortholog MRGPRB2, an off-target effect.[2][3]
Signaling Pathways
Quantitative Data
The following tables summarize the key quantitative data for CCG-258747 from published studies.
Table 1: In Vitro Potency and Selectivity of CCG-258747
| Target | IC50 (nM) | Selectivity (fold vs. GRK2) | Reference |
| GRK2 | 18 | - | [1][2] |
| GRK1 | - | 518 | [1][2] |
| GRK5 | - | 83 | [1][2] |
| PKA | - | >5500 | [1][2] |
| ROCK1 | - | >550 | [1][2] |
Table 2: Cellular Activity of CCG-258747
| Assay | Cell Line | Concentration | Effect | Reference |
| µ-Opioid Receptor Internalization | HEK293, U2OS | 20 µM | Effective inhibition of GRK2-mediated MOR internalization. | [2] |
| FcεRI-mediated Calcium Mobilization | RBL-2H3 | 1-30 µM | Inhibition | [2] |
| FcεRI-mediated Degranulation | RBL-2H3 | 1-30 µM | Inhibition | [2] |
| IgE-mediated Degranulation | Primary Mouse Lung MCs | 10-30 µM | Inhibition | [2] |
| IgE-mediated Degranulation | Wild-type Mouse Peritoneal MCs | 10-30 µM | Inhibition | [2] |
| IgE-mediated Degranulation | Mrgprb2-/- Mouse Peritoneal MCs | 10-30 µM | Very weak inhibition | [2] |
Table 3: In Vivo Efficacy of CCG-258747
| Model | Species | Dose | Effect | Reference |
| IgE-mediated Cutaneous Anaphylaxis | Mouse | 5 mg/kg (i.v.) | Significantly reduced vascular permeability. | [2] |
| Local Mast Cell Activation | Mouse | 20 µg (i.d.) | Caused significant dye extravasation in wild-type mice, significantly reduced in Mrgprb2-/- mice. | [2] |
Experimental Protocols
In Vitro Assays
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged µ-opioid receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Poly-D-lysine coated plates or coverslips.
-
CCG-258747.
-
MOR agonist (e.g., DAMGO).
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody: anti-FLAG antibody.
-
Secondary antibody: fluorescently-labeled anti-mouse IgG.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed HEK293-MOR cells onto poly-D-lysine coated coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with serum-free DMEM and pre-treat the cells with the desired concentration of CCG-258747 (e.g., 20 µM) for 10-20 minutes at 37°C.
-
Agonist Stimulation: Add the MOR agonist (e.g., 10 µM DAMGO) to the wells and incubate for 30 minutes at 37°C to induce receptor internalization.
-
Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash again with PBS and then block with 5% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate the cells with anti-FLAG primary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Analysis: Visualize the cells using a confocal microscope. In untreated or CCG-258747-treated cells without agonist, FLAG-MOR staining will be predominantly on the cell surface. Following agonist treatment, internalized receptors will appear as intracellular puncta. In the presence of effective concentrations of CCG-258747, agonist-induced internalization will be reduced or absent.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells.
-
MEM supplemented with 20% FBS and antibiotics.
-
Anti-DNP IgE.
-
DNP-BSA (antigen).
-
Tyrode’s buffer.
-
CCG-258747.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture overnight.
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Pre-treatment: Wash the sensitized cells twice with Tyrode’s buffer. Pre-incubate the cells with various concentrations of CCG-258747 (e.g., 1-30 µM) in Tyrode's buffer for 30 minutes at 37°C.
-
Antigen Challenge: Trigger degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the wells with buffer containing 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution. Incubate at 37°C for 1-2 hours.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.
Materials:
-
RBL-2H3 cells.
-
Anti-DNP IgE.
-
DNP-BSA.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
CCG-258747.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a black-walled, clear-bottom 96-well plate and sensitize with anti-DNP IgE as described for the degranulation assay.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing and Pre-treatment: Wash the cells twice with HBSS to remove excess dye. Add HBSS containing various concentrations of CCG-258747 and incubate for 30 minutes at 37°C.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Antigen Challenge: Use the plate reader's injection system to add DNP-BSA to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 5 minutes).
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in CCG-258747-treated cells to control cells to determine the inhibitory effect.
In Vivo Assay
Materials:
-
Mice (e.g., BALB/c).
-
Anti-DNP IgE.
-
DNP-HSA.
-
Evans blue dye.
-
CCG-258747.
-
Saline solution.
-
Formamide or other solvent for dye extraction.
-
Spectrophotometer.
Procedure:
-
Sensitization: Anesthetize the mice and inject a small volume (e.g., 20 µL) of anti-DNP IgE (e.g., 50 ng) intradermally into the pinna of one ear.
-
Waiting Period: Allow 24 hours for the IgE to bind to mast cells in the ear tissue.
-
Treatment: Administer CCG-258747 (e.g., 5 mg/kg) or vehicle control intravenously.
-
Antigen Challenge: After a short period (e.g., 10 minutes), intravenously inject a solution of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 1% solution).
-
Observation and Euthanasia: Observe the mice for 20-30 minutes. The ear injected with IgE will turn blue due to plasma extravasation. Euthanize the mice according to approved protocols.
-
Tissue Collection and Dye Extraction: Excise the ears and place them in formamide. Incubate at 63°C overnight to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. The amount of dye is proportional to the extent of the allergic reaction.
Applications in Disease Models
Heart Failure
Elevated GRK2 levels are a hallmark of heart failure, leading to maladaptive desensitization of β-adrenergic receptors and impaired cardiac function.[3] As a potent GRK2 inhibitor, CCG-258747 is a valuable tool for studying the role of GRK2 in cardiac pathophysiology and for evaluating the therapeutic potential of GRK2 inhibition. While specific quantitative data for CCG-258747 in heart failure models is not yet extensively published, studies with other GRK2 inhibitors have shown that they can improve cardiac function and reverse adverse remodeling in preclinical models of heart failure.
Opioid Tolerance
Chronic opioid use leads to the development of tolerance, a phenomenon linked to the desensitization and downregulation of the µ-opioid receptor, a process mediated by GRK2.[4] By blocking MOR internalization, CCG-258747 can be used to investigate the mechanisms of opioid tolerance and to explore strategies for mitigating its development. Research in this area could lead to the development of novel analgesic therapies with reduced potential for tolerance and dependence.
Conclusion
CCG-258747 is a powerful and selective research tool for investigating the multifaceted roles of GRK2 in health and disease. Its ability to modulate key signaling pathways involved in GPCR desensitization, mast cell activation, and the pathophysiology of conditions like heart failure and opioid tolerance makes it an invaluable compound for basic and translational research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize CCG-258747 in their studies. Further research will undoubtedly continue to uncover the full potential of this and other GRK2 inhibitors in advancing our understanding of cellular signaling and in the development of novel therapeutics.
References
- 1. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. G Protein-Coupled Receptor Kinase 2 Ablation in Cardiac Myocytes Before or After Myocardial Infarction Prevents Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCG258747 in HEK293 Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of CCG258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in Human Embryonic Kidney (HEK293) cells. The described methodologies are based on established experimental findings.
Introduction
This compound is a potent and selective inhibitor of GRK2, a key enzyme involved in the desensitization of G protein-coupled receptors (GPCRs).[1][2] In HEK293 cells, which endogenously express GRK2, GRK3, GRK5, and GRK6, this compound has been shown to effectively penetrate the cell membrane and inhibit intracellular GRK2 activity.[1][3] This inhibition modulates the signaling and trafficking of GPCRs, such as the µ-opioid receptor (MOR), making this compound a valuable tool for studying GPCR regulation and related diseases.[1][3]
Data Summary
The following table summarizes the quantitative data from key experiments with this compound in HEK293 cells.
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| GRK2 Inhibition (IC50) | - | 18 nM | - | Selective inhibition of GRK2 | [1] |
| MOR Internalization Blockade | HEK293 | 20 µM | 10-20 min | Effective blockade of MOR internalization | [1][3] |
| pSer375 Phosphorylation | HEK293 | 20 µM | 20 min | No significant reduction | [1] |
| Calcium Mobilization (via MRGPRX2) | HEK293 (transfected with MRGPRX2) | 10 µM | - | Induction of robust calcium mobilization | [4] |
Signaling Pathway
This compound primarily acts by inhibiting GRK2. In the context of the µ-opioid receptor (MOR) in HEK293 cells, agonist binding to MOR typically leads to GRK2-mediated phosphorylation of the receptor. This phosphorylation event recruits β-arrestin, leading to receptor desensitization and internalization. This compound, by inhibiting GRK2, prevents this phosphorylation and subsequent internalization, thereby prolonging the receptor's signaling at the cell surface.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in HEK293 cells.
General Cell Culture and Maintenance of HEK293 Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 units/ml penicillin, and 50 µg/ml streptomycin.[5]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Experimental Workflow: General Treatment Protocol
The following diagram outlines a general workflow for treating HEK293 cells with this compound for subsequent analysis.
Protocol 1: µ-Opioid Receptor (MOR) Internalization Assay
This assay is used to assess the effect of this compound on agonist-induced MOR internalization.
-
Cell Seeding: Plate HEK293 cells stably expressing a tagged MOR (e.g., SpH-MOR) on 25-mm coverslips and allow them to grow to confluency for 2-4 days.[3]
-
Pre-treatment: Pre-treat the confluent coverslips with 20 µM this compound or a vehicle control (e.g., DMSO) for 15 minutes.[3]
-
Live Imaging: Transfer the coverslips to a live imaging chamber containing Leibovitz CO2-independent media with 1% FBS and the corresponding inhibitor or vehicle.[3]
-
Agonist Stimulation: Add a MOR agonist, such as [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO), at a final concentration of 10 µM.
-
Image Acquisition: Acquire images at regular intervals (e.g., every minute) for at least 12 minutes to monitor receptor internalization.
-
Quantification: Normalize the overall fluorescence to the initial signal for each experiment to quantify the extent of receptor internalization.[3]
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This protocol is designed to evaluate the effect of this compound on the phosphorylation status of target proteins.
-
Cell Plating: Seed HEK293 cells in a 12-well plate at a density of 300,000 cells/well and allow them to grow to full confluency (2-3 days).[3]
-
Treatment: Treat the cells with 20 µM this compound or DMSO for 20 minutes.[3]
-
Agonist Treatment: Subsequently, treat the cells with 10 µM DAMGO for 30 minutes.[3]
-
Cell Lysis: Lyse the cells on ice using an isotonic lysis buffer (e.g., 2% SDS, 60 mM Tris pH 6.8) containing protease and phosphatase inhibitors.[3]
-
Sonication and Protein Quantification: Sonicate the cell lysates and determine the protein concentration using a suitable method, such as a bicinchoninic acid (BCA) protein assay.[3]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the protein of interest (e.g., phospho-Ser375 MOR) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The provided protocols and data offer a comprehensive guide for utilizing this compound as a selective GRK2 inhibitor in HEK293 cells. These methodologies can be adapted for various research applications aimed at understanding the role of GRK2 in GPCR signaling and for the development of novel therapeutics targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
CCG258747: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Overexpression of GRK2 is implicated in various pathological conditions, including heart failure and opioid tolerance, making it an attractive therapeutic target.[2][3] this compound, a paroxetine analog, demonstrates high selectivity for GRK2 with a reported IC50 of 18 nM.[1][2][4] These application notes provide a comprehensive overview of the effective concentrations of this compound for in vitro studies and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of GRK2.[1][2] This inhibition prevents the phosphorylation of agonist-bound GPCRs, a critical step in their desensitization and internalization.[2][3] By blocking GRK2, this compound can prolong GPCR signaling.
It is crucial to note that this compound also exhibits off-target activity as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its murine ortholog, MRGPRB2.[5][6] This can lead to mast cell activation and degranulation, a factor to consider when interpreting experimental results.[1][4][5][6]
Data Presentation: Effective Concentrations of this compound in In Vitro Assays
The following table summarizes the effective concentrations of this compound used in various in vitro studies. Researchers should note that the optimal concentration may vary depending on the cell type, assay conditions, and specific research question.
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| GRK2 Inhibition | - | IC50 = 18 nM | - | Inhibition of GRK2 kinase activity | [1][2][4] |
| µ-Opioid Receptor (MOR) Internalization | HEK293, U2OS | 20 µM | 10 - 20 min | Blocks MOR internalization | [1][2][4] |
| FcεRI-mediated Calcium Mobilization | RBL-2H3 | 1 - 30 µM | 30 min | Inhibition | [1][4][5] |
| FcεRI-mediated Degranulation | RBL-2H3 | 1 - 30 µM | 30 min | Inhibition | [1][4][5] |
| IgE-mediated Degranulation | Primary mouse lung mast cells (LMCs) | 10 - 30 µM | - | Inhibition | [1][4][5] |
| IgE-mediated Degranulation | Primary mouse peritoneal mast cells (PMCs) | 10 - 30 µM | - | Weak inhibition | [1][4] |
| MRGPRX2-mediated Calcium Mobilization | RBL-2H3 expressing MRGPRX2 | 10 µM | - | Induction | [5] |
| MRGPRX2-mediated Degranulation | RBL-2H3 expressing MRGPRX2 | 10 - 30 µM | - | Robust induction | [5][6] |
Experimental Protocols
µ-Opioid Receptor (MOR) Internalization Assay
This assay is designed to quantify the effect of this compound on agonist-induced internalization of the µ-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
Application Notes and Protocols for CCG258747 in µ-Opioid Receptor Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing CCG258747 in µ-opioid receptor (MOR) internalization assays. This compound is a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor that has been shown to effectively block the internalization of the µ-opioid receptor.[1][2][3][4] This makes it a valuable tool for studying the molecular mechanisms of opioid receptor regulation and for the development of novel therapeutics with improved profiles, such as reduced opioid tolerance.[2]
Introduction to µ-Opioid Receptor Internalization
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids.[5] Upon agonist binding, the MOR is activated, leading to downstream signaling. This activation also triggers a process of desensitization and internalization, where the receptor is removed from the cell surface and sequestered into intracellular vesicles.[6][7] This process is a key mechanism in the development of tolerance to opioid drugs.[5][6] The internalization of MOR is primarily mediated by G protein-coupled receptor kinases (GRKs), which phosphorylate the activated receptor, promoting the binding of β-arrestin and subsequent endocytosis.[1][3]
This compound, a paroxetine-based compound, has been identified as a potent inhibitor of GRK2.[1][3] By inhibiting GRK2, this compound can block the agonist-induced internalization of the MOR, thereby providing a valuable pharmacological tool to investigate the consequences of this process.[1][2] Studies have shown that this compound is effective in blocking MOR internalization in various cell lines, including Human Embryonic Kidney 293 (HEK293) and U2OS cells.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relation to its activity as a GRK2 inhibitor and its effect on MOR internalization.
| Parameter | Value | Cell Line/System | Reference |
| GRK2 IC50 | 18 nM | In vitro kinase assay | [8][9] |
| Selectivity over GRK1 | 518-fold | In vitro kinase assay | [2][8] |
| Selectivity over GRK5 | 83-fold | In vitro kinase assay | [2][8] |
| MOR Internalization Inhibition | Effective at 20 µM | HEK293 and U2OS cells | [2][8] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: Signaling pathway of µ-opioid receptor internalization and the inhibitory action of this compound.
References
- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 2. mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of μ-Opioid Receptor Desensitization and Internalization: Endogenous Receptors in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Mast Cell Degranulation Assay Using CCG258747
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CCG258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in mast cell degranulation assays. This document outlines the dual role of this compound in both inhibiting IgE-mediated degranulation and activating mast cells through the MRGPRX2/MRGPRB2 pathway.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation, the process of releasing inflammatory mediators from cytoplasmic granules, is a key event in the pathophysiology of allergic diseases such as asthma and anaphylaxis.[1][2][3][4] The cross-linking of the high-affinity IgE receptor (FcεRI) on the surface of mast cells by allergens is a primary trigger for degranulation.[1][2][3]
This compound is a potent and selective inhibitor of GRK2, an enzyme implicated in the signaling pathways of various receptors, including those involved in inflammatory processes.[1][2][3][5] Research has demonstrated that this compound can effectively attenuate IgE-mediated mast cell degranulation, highlighting its therapeutic potential in allergic disorders.[1][2][3] However, it is crucial to note that this compound can also directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, MRGPRB2.[1][2][3] This dual functionality necessitates careful experimental design and interpretation of results.
These notes provide detailed protocols for assessing both the inhibitory and activatory effects of this compound on mast cell degranulation.
Data Presentation
Table 1: Effect of this compound on IgE-Mediated Mast Cell Degranulation
| Cell Type | Concentration of this compound | Antigen | Outcome | Reference |
| Rat Basophilic Leukemia (RBL-2H3) cells | 30 µM | DNP-BSA (30 ng/mL) | Inhibition of β-hexosaminidase release | [1] |
| Mouse Lung Mast Cells (LMCs) | 30 µM | DNP-BSA (30 ng/mL) | Significant reduction in β-hexosaminidase release | [1][6] |
| Mouse Peritoneal Mast Cells (PMCs) from Mrgprb2-/- mice | 30 µM | DNP-BSA (0-30 ng/mL) | Inhibition of β-hexosaminidase release | [7] |
Table 2: Effect of this compound on Calcium Mobilization
| Cell Type | Concentration of this compound | Stimulus | Outcome | Reference |
| RBL-2H3 cells (IgE-sensitized) | 30 µM | DNP-BSA (30 ng/mL) | Inhibition of calcium mobilization | [1] |
| RBL-2H3 cells expressing MRGPRX2 | 10 µM | This compound | Induction of calcium mobilization | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in mast cell degranulation and the points of intervention for this compound.
Caption: IgE-Mediated Degranulation Pathway and Inhibition by this compound.
Caption: MRGPRX2/B2-Mediated Degranulation Pathway Activated by this compound.
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[1][8][9]
Materials:
-
Mast cells (e.g., RBL-2H3, primary LMCs or PMCs)
-
This compound
-
Antigen (e.g., DNP-BSA for IgE-sensitized cells)
-
DNP-specific mouse IgE (for sensitization)
-
HEPES-buffered saline with 0.1% BSA
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
0.1% Triton X-100
-
Stop buffer (0.1 M Na₂CO₃/0.1 M NaHCO₃)
-
96-well plates
-
Microplate spectrophotometer (405 nm)
Procedure:
-
Cell Seeding and Sensitization (for IgE-mediated assay):
-
Seed mast cells in a 96-well plate (e.g., 1.5 x 10⁶ cells/mL for RBL-2H3).
-
For IgE-mediated degranulation, sensitize cells with DNP-specific mouse IgE (e.g., 1 µg/mL) for 16 hours.[1]
-
Wash cells with HEPES-buffered saline to remove unbound IgE.
-
-
Treatment with this compound:
-
For Inhibition Assay: Pre-incubate the sensitized cells with various concentrations of this compound (e.g., 0-30 µM) for 30 minutes at 37°C.[1]
-
For Activation Assay: Add various concentrations of this compound directly to non-sensitized cells (or cells expressing MRGPRX2/B2) and incubate for 30 minutes at 37°C.[1]
-
-
Stimulation:
-
For Inhibition Assay: Stimulate the this compound-pre-treated, IgE-sensitized cells with antigen (e.g., 30 ng/mL DNP-BSA) for 30 minutes at 37°C.[1]
-
For Activation Assay: The incubation with this compound in the previous step serves as the stimulation.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant containing the released β-hexosaminidase.
-
-
Enzymatic Reaction:
-
Measurement:
-
Calculation:
-
Calculate the percentage of degranulation as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank) x 100.
-
Caption: Experimental Workflow for the β-Hexosaminidase Release Assay.
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration, a key event in the signaling cascade leading to degranulation.[1]
Materials:
-
Mast cells
-
This compound
-
Antigen (for IgE-mediated assay)
-
DNP-specific mouse IgE (for sensitization)
-
HEPES-buffered saline with 0.1% BSA
-
Fura-2 AM
-
Fluorometric imaging system or plate reader capable of ratiometric Ca²⁺ measurement
Procedure:
-
Cell Preparation and Sensitization:
-
Sensitize mast cells with DNP-specific IgE (1 µg/mL) for 16 hours.[1]
-
Wash the cells with HEPES-buffered saline.
-
-
Loading with Fura-2 AM:
-
Treatment and Stimulation:
-
For Inhibition Assay: Incubate the Fura-2 loaded, IgE-sensitized cells with this compound (e.g., 30 µM) for 30 minutes at 37°C.[1] Place the cells in the fluorometer and establish a baseline reading. Stimulate with antigen (e.g., 30 ng/mL DNP-BSA) and record the fluorescence changes.[1]
-
For Activation Assay: Place the Fura-2 loaded cells (expressing MRGPRX2/B2) in the fluorometer and establish a baseline. Stimulate with this compound (e.g., 10 µM) and record the fluorescence changes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.
-
Conclusion
This compound is a valuable tool for studying mast cell biology and the role of GRK2 in allergic and inflammatory responses. Its inhibitory effect on IgE-mediated degranulation makes it a potential therapeutic candidate. However, its agonistic activity on the MRGPRX2/B2 receptor must be considered during experimental design and data interpretation. The protocols provided herein offer a framework for investigating the multifaceted effects of this compound on mast cell function.
References
- 1. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2 differentially regulates FcεRI and MRGPRB2-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CCG258747 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Overexpression of GRK2 is implicated in various diseases, including heart failure and allergic responses, making it an attractive therapeutic target.[2][3][5][6][7] this compound, a derivative of paroxetine, exhibits high selectivity for GRK2 and has demonstrated efficacy in cellular and animal models by modulating GPCR signaling.[2][3][5] Notably, it has been shown to block the internalization of the μ-opioid receptor and attenuate IgE-mediated anaphylaxis by inhibiting the FcεRI signaling pathway.[1][2][3] This document provides detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, based on established studies.
Data Presentation
Pharmacokinetic Profile
A preliminary pharmacokinetic study of this compound was conducted in CD-1 mice following a single intraperitoneal injection. The results demonstrate favorable exposure and a metabolic stability that supports its use in in vivo models.[5]
Table 1: In Vivo Pharmacokinetics of this compound in CD-1 Mice
| Parameter | Value |
| Dose | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Plasma Conc. at 30 min | 1530 nM |
| Plasma Conc. at 2 h | 1150 nM |
| Plasma Conc. at 4 h | 470 nM |
| Plasma Conc. at 7 h | 170 nM |
| AUC (0-7h) | 4970 h·nM |
| Metabolic Stability (t½ in MLMs) | 40 minutes |
| Data sourced from a study in CD-1 mice.[5] MLM: Mouse Liver Microsomes. |
Efficacy in Disease Models
This compound has been evaluated in mouse models of allergic reaction, demonstrating both inhibitory effects on IgE-mediated responses and off-target activation of mast cells via the MRGPRB2 receptor.
Table 2: Summary of In Vivo Efficacy Studies
| Model | Mouse Strain | Dose & Route | Key Findings |
| Passive Cutaneous Anaphylaxis | Wild-Type (C57BL/6) | 5 mg/kg, Intravenous (i.v.) | Significantly reduced vascular permeability and attenuated the anaphylactic response.[2][3][8] |
| Local Mast Cell Activation | Wild-Type (C57BL/6) | 0.1 mg/kg (20 µg), Intradermal (i.d.) | Induced localized vascular permeability, indicating mast cell activation via MRGPRB2.[1][8] |
| Local Mast Cell Activation | Mrgprb2⁻/⁻ | 0.1 mg/kg (20 µg), Intradermal (i.d.) | The effect of increased vascular permeability was significantly reduced, confirming the role of MRGPRB2.[1][2] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of this compound following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
CD-1 mice[5]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose) using the appropriate vehicle. Ensure the final solution is clear.[8]
-
Animal Dosing: Administer a single 10 mg/kg dose of the this compound solution to CD-1 mice via intraperitoneal injection.[5]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 30 minutes, 2, 4, and 7 hours post-injection).[5]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[5]
-
Data Analysis: Calculate key pharmacokinetic parameters, including plasma concentration over time and the Area Under the Curve (AUC).[5]
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model
This protocol details the procedure for assessing the efficacy of this compound in an IgE-mediated allergic response model.[2][3]
Materials:
-
This compound
-
DNP-specific mouse IgE
-
DNP-BSA (antigen)
-
Evans blue dye
Procedure:
-
Sensitization: Sensitize mice by administering an intradermal injection of DNP-specific mouse IgE (e.g., 20 ng in 30 µL PBS) into the right hind paw. Inject the vehicle (PBS) into the left hind paw as a control.[2][3]
-
Compound Administration: After 24 hours, administer this compound intravenously at a dose of 5 mg/kg (e.g., 100 µL volume). Administer vehicle (1% DMSO in PBS) to the control group.[2][3]
-
Antigen Challenge: 30 minutes after compound administration, challenge the mice with an intravenous injection of the antigen DNP-BSA (e.g., 100 µg) dissolved in a 1% Evans blue dye solution.[2][3]
-
Evaluation of Vascular Permeability: After another 30 minutes, euthanize the mice and dissect the hind paw skin.
-
Dye Extravasation Measurement: Quantify the amount of Evans blue dye that has extravasated into the tissue by extracting the dye (e.g., using formamide) and measuring the absorbance at approximately 620-650 nm. A reduction in dye extravasation in the this compound-treated group compared to the vehicle group indicates inhibition of the anaphylactic response.[3]
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the workflow for the in vivo experiments described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of pSer375-MOR with CCG258747 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The μ-opioid receptor (MOR) is a G-protein coupled receptor that is the primary target for opioid analgesics like morphine.[1][2] Chronic activation of MOR can lead to desensitization, tolerance, and dependence. A key event in morphine-induced desensitization is the phosphorylation of the serine residue at position 375 (Ser375) in the C-terminal tail of the receptor.[3][4][5][6] This phosphorylation is a critical step that can lead to receptor internalization and uncoupling from intracellular signaling pathways.[6][7]
CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[8][9][10] GRK2 is a key enzyme involved in the phosphorylation and subsequent desensitization of many GPCRs, including the MOR. Interestingly, while this compound effectively blocks MOR internalization, it has been shown that this effect is not mediated through the inhibition of Ser375 phosphorylation.[8][11][12] This application note provides a detailed protocol for performing a Western blot analysis to investigate the phosphorylation status of Ser375 on the μ-opioid receptor (pSer375-MOR) following treatment with the GRK2 inhibitor, this compound.
Signaling Pathway of MOR Phosphorylation
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. For receptor desensitization, this involves the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate serine and threonine residues on the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestin proteins, which sterically hinders further G protein coupling and promotes receptor internalization. The phosphorylation of Ser375 is a key modification associated with morphine-induced desensitization.[3][4][5]
Figure 1: Simplified signaling pathway of agonist-induced MOR phosphorylation and desensitization.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the μ-opioid receptor are a suitable model system.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (e.g., DMSO) for 20 minutes.[8][12]
-
Stimulate the cells with an MOR agonist (e.g., 10 µM DAMGO or 10 µM morphine) for a specified time (e.g., 30 minutes) at 37°C.
-
Include a non-stimulated control group (vehicle only).
-
B. Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[13] Keep all buffers and samples on ice throughout the procedure.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
C. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.
D. Western Blot Protocol
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol.
-
Denature the samples by heating at 95-100°C for 5 minutes.[13]
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Pre-wet the PVDF membrane in methanol before use.[13]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pSer375-MOR (e.g., from Cell Signaling Technology, #3451) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in D.6.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total MOR):
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total MOR.
-
Use a commercial stripping buffer or a mild stripping solution (e.g., glycine-HCl, pH 2.2).
-
After stripping, wash the membrane thoroughly and block again before incubating with a primary antibody against total MOR.
-
Alternatively, run parallel gels for pSer375-MOR and total MOR.[14]
-
Figure 2: Experimental workflow for Western blot analysis of pSer375-MOR.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The signal intensity of the pSer375-MOR band should be normalized to the signal intensity of the total MOR band for each sample. The data can be presented in a table for clear comparison between treatment groups.
| Treatment Group | Agonist (10 µM) | This compound (20 µM) | Normalized pSer375-MOR Level (Arbitrary Units) |
| 1. Vehicle Control | - | - | 1.0 |
| 2. Agonist | + | - | > 1.0 |
| 3. This compound + Agonist | + | + | > 1.0 (No significant reduction compared to Group 2) |
| 4. This compound alone | - | + | ~ 1.0 |
Expected Outcome: Based on published data, treatment with an MOR agonist is expected to increase the phosphorylation of Ser375.[3][4] Pre-treatment with this compound is not expected to significantly reduce the agonist-induced increase in pSer375-MOR levels.[8][11][12]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive primary antibody | Use a new or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer efficiency with Ponceau S stain.[13] | |
| Dephosphorylation of target protein | Ensure fresh phosphatase inhibitors were added to the lysis buffer and samples were kept on ice.[13] | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (ensure it is not milk-based).[13] |
| Primary antibody concentration too high | Optimize the primary antibody dilution. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Primary or secondary antibody cross-reactivity | Use a more specific primary antibody. Ensure the secondary antibody is appropriate for the primary antibody species. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pSer375-MOR in response to treatment with the GRK2 inhibitor this compound. The provided methodology and expected outcomes will aid researchers in accurately assessing the phosphorylation status of this critical residue and understanding the mechanism of action of compounds that modulate MOR signaling. The finding that this compound blocks MOR internalization without inhibiting Ser375 phosphorylation suggests a more complex regulatory mechanism and highlights the importance of empirical validation of drug effects on specific signaling events.
References
- 1. Phospho-mu-Opioid Receptor (Ser375) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Ligand-dependent spatiotemporal signaling profiles of the μ-opioid receptor are controlled by distinct protein-interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphine induces terminal μ-opioid receptor desensitization by sustained phosphorylation of serine-375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. The subtleties of µ-opioid receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Ser363, Thr370, and Ser375 residues within the carboxyl tail differentially regulates mu-opioid receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
CCG258747: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CCG258747 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling. Overexpression and hyperactivity of GRK2 are implicated in the pathophysiology of various diseases, including heart failure and opioid tolerance. This compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of GRK2. These application notes provide detailed protocols for the preparation of this compound stock solutions, along with methodologies for relevant in vitro and in vivo assays.
Physicochemical and Inhibitory Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇FN₄O₄ | |
| Molecular Weight | 502.54 g/mol | |
| CAS Number | 2615910-00-2 | |
| IC₅₀ (GRK2) | 18 nM | |
| Selectivity | >500-fold vs. GRK1, >80-fold vs. GRK5, >5500-fold vs. PKA, >550-fold vs. ROCK1 |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mg/mL |
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 502.54), add 199 µL of DMSO.
-
Dissolution: Vigorously vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots as recommended below.
Storage Conditions and Stability
| Storage Temperature | Shelf Life | Notes | Reference |
| -80°C | 6 months | Sealed, protected from light and moisture. | |
| -20°C | 1 month | Sealed, protected from light and moisture. |
Note: Long-term storage of diluted aqueous solutions is not recommended. Prepare fresh working solutions from the frozen stock for each experiment.
Workflow for this compound Stock Solution Preparation and Storage.
Mechanism of Action: GRK2 Inhibition in GPCR Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is tightly regulated, in part, by GRKs.
-
Agonist Binding and GPCR Activation: Upon binding of an agonist, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins.
-
GRK2 Recruitment and Phosphorylation: The activated GPCR is a substrate for GRK2, which is recruited to the plasma membrane. GRK2 then phosphorylates serine and threonine residues on the intracellular domains of the activated receptor.
-
β-Arrestin Binding and Desensitization: The phosphorylated receptor is recognized by β-arrestins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor.
-
Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote the internalization of the receptor-β-arrestin complex into endosomes.
-
Inhibition by this compound: this compound selectively binds to and inhibits the kinase activity of GRK2. This prevents the phosphorylation of the activated GPCR, thereby blocking β-arrestin recruitment, subsequent desensitization, and internalization of the receptor.
GRK2-mediated GPCR Desensitization and Inhibition by this compound.
Experimental Protocols
In Vitro Assay: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, a key event in the allergic and inflammatory response. This compound can be used to investigate the role of GRK2 in IgE-mediated mast cell activation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Wash: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound (e.g., 1-30 µM) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Antigen Challenge: Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control (vehicle + antigen). Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in each well with a lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100) to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with the PNAG substrate solution. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
In Vivo Assay: Mouse Model of Passive Cutaneous Anaphylaxis (PCA)
PCA is a widely used in vivo model to study IgE-mediated allergic reactions in the skin. This model can be used to evaluate the efficacy of this compound in attenuating allergic responses.
Materials:
-
BALB/c mice
-
Anti-DNP IgE
-
DNP-HSA
-
Evans blue dye
-
This compound
-
Vehicle for in vivo administration
-
Saline
Procedure:
-
Sensitization: Inject mice intradermally (i.d.) in the ear pinna or a shaved area of the back with a low volume (e.g., 20 µL) of anti-DNP IgE (e.g., 50 ng).
-
Waiting Period: Allow 24 hours for the IgE to bind to FcεRI on mast cells.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg, intravenously) or vehicle to the mice 30-60 minutes before the antigen challenge.
-
Antigen Challenge: Intravenously (i.v.) inject the mice with a solution of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 0.5% in saline).
-
Observation Period: Monitor the mice for 20-30 minutes. The Evans blue dye will extravasate into the skin at the site of the allergic reaction, resulting in a blue spot.
-
Euthanasia and Tissue Collection: Euthanize the mice and excise the skin from the injection site.
-
Dye Extraction: Incubate the excised skin in a solvent (e.g., formamide) overnight at 63°C to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye at a wavelength of approximately 620 nm. The amount of dye is proportional to the extent of the vascular leakage and the severity of the anaphylactic reaction.
In Vitro Assay: µ-Opioid Receptor (MOR) Internalization via Immunofluorescence
This protocol describes a method to visualize the internalization of the µ-opioid receptor in response to an agonist and the inhibitory effect of this compound.
Materials:
-
Cells expressing MOR (e.g., HEK293 cells stably expressing tagged MOR)
-
MOR agonist (e.g., DAMGO)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the MOR tag
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture MOR-expressing cells on glass coverslips in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 20 µM) or vehicle for 10-20 minutes at 37°C.
-
Agonist Stimulation: Treat the cells with a MOR agonist (e.g., 10 µM DAMGO) for a time course (e.g., 15, 30, 60 minutes) at 37°C to induce receptor internalization. Include an unstimulated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the MOR tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the cells using a fluorescence microscope. In unstimulated cells or cells treated with this compound and an agonist, the MOR will be primarily localized to the plasma membrane. In cells treated with the agonist alone, the MOR will be observed in intracellular vesicles, indicating internalization.
Disclaimer
The protocols and information provided in these application notes are intended for research use only and are based on currently available information. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Always adhere to proper laboratory safety practices.
Application Notes and Protocols: Live-Cell Imaging of µ-Opioid Receptor Internalization with CCG258747
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme in the desensitization and internalization of G protein-coupled receptors (GPCRs).[1][2][3] Based on a paroxetine scaffold, this compound exhibits excellent cell permeability, making it an ideal tool for studying GRK2-dependent processes in live cells.[1] One of its primary applications is the inhibition of µ-opioid receptor (MOR) internalization, a critical process in the development of opioid tolerance.[1][2] These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to monitor MOR internalization.
Mechanism of Action
Agonist binding to the MOR triggers a conformational change, leading to the recruitment and activation of GRKs, primarily GRK2 and GRK3.[4][5] GRK2 phosphorylates serine and threonine residues on the intracellular domains of the activated receptor. This phosphorylation event serves as a docking site for β-arrestin proteins. The binding of β-arrestin to the phosphorylated MOR sterically hinders further G protein coupling, leading to desensitization, and targets the receptor for clathrin-mediated endocytosis, effectively removing it from the cell surface.[4][5] this compound selectively inhibits the kinase activity of GRK2, thereby preventing receptor phosphorylation, β-arrestin recruitment, and subsequent internalization.
Quantitative Data Summary
This compound has been shown to be highly effective at blocking agonist-induced MOR internalization in various cell lines. The following tables summarize the inhibitory activity and selectivity of this compound.
| Compound | Target | IC50 | Selectivity vs. GRK1 | Selectivity vs. GRK5 | Selectivity vs. PKA | Selectivity vs. ROCK1 |
| This compound | GRK2 | 18 nM | 518-fold | 83-fold | >5500-fold | >550-fold |
Table 1: In vitro inhibitory activity and selectivity of this compound.[2]
| Cell Line | Agonist | This compound Concentration | Effect |
| HEK293 | DAMGO | 20 µM | Robust inhibition of MOR internalization |
| U2OS | DAMGO | 20 µM | Robust inhibition of MOR internalization |
Table 2: Efficacy of this compound in cell-based MOR internalization assays.[3]
Experimental Protocols
Protocol 1: Live-Cell Confocal Microscopy of MOR-EGFP Internalization
This protocol describes the visualization of MOR internalization in real-time using a fluorescently tagged receptor (MOR-EGFP) in HEK293 cells.
Materials:
-
HEK293 cells stably expressing MOR-EGFP
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
DAMGO (agonist, stock solution in sterile water or DMSO)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HEK293-MOR-EGFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: 24-48 hours prior to imaging, seed the cells onto poly-D-lysine coated glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare fresh dilutions of this compound and DAMGO in live-cell imaging buffer. A final concentration of 20 µM for this compound is recommended for robust inhibition. The final concentration of DAMGO should be at its EC80-EC100 for inducing internalization (typically 1-10 µM). Include a vehicle control (DMSO) for both the inhibitor and the agonist.
-
Pre-treatment with this compound:
-
Wash the cells once with pre-warmed live-cell imaging buffer.
-
Add the imaging buffer containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate for 10-20 minutes at 37°C in the 5% CO2 incubator.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Locate a field of view with healthy, fluorescent cells.
-
Set the imaging parameters for the EGFP fluorophore (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Acquire a baseline image (t=0).
-
-
Agonist Stimulation and Time-Lapse Imaging:
-
Carefully add the pre-warmed DAMGO solution to the imaging dish to achieve the final desired concentration.
-
Immediately start acquiring a time-lapse series of images every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Observe the redistribution of the MOR-EGFP signal. In control cells (vehicle pre-treatment), the fluorescence will transition from being primarily localized at the plasma membrane to appearing as bright intracellular puncta, representing internalized vesicles.
-
In cells pre-treated with this compound, the MOR-EGFP signal should remain predominantly at the plasma membrane, indicating inhibition of internalization.
-
Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane over time.
-
Visualizations
Caption: GRK2-mediated µ-opioid receptor internalization pathway and the inhibitory action of this compound.
Caption: Experimental workflow for live-cell imaging of MOR internalization with this compound.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of CCG258747
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Dysregulation of GRK2 is implicated in various diseases, including heart failure and opioid tolerance, making it an attractive therapeutic target.[2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the in vivo pharmacokinetics of this compound in a murine model and detailed protocols for conducting such studies.
Pharmacokinetic Data
An abbreviated in vivo pharmacokinetic study was conducted in CD-1 mice. Following a single intraperitoneal (IP) injection of this compound at a dose of 10 mg/kg, plasma concentrations were measured at various time points over a 7-hour period.[1] The results demonstrate that this compound can maintain plasma concentrations higher than its IC50 value for over 7 hours, indicating its potential for in vivo therapeutic efficacy.[1]
Table 1: Plasma Concentration of this compound in Mice Following a Single 10 mg/kg Intraperitoneal Injection
| Time Point (minutes) | Mean Plasma Concentration (nM) |
| 30 | 1520 |
| Data for other time points up to 7 hours was collected but not explicitly provided in the source material. |
The data shown are mean values from three mice at each time point.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in a murine model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
CD-1 mice (male, 8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The formulation should be prepared fresh on the day of the experiment.[2]
-
Animal Dosing: Acclimatize CD-1 mice for at least one week before the experiment. Administer a single 10 mg/kg dose of this compound via intraperitoneal injection.[1]
-
Blood Sample Collection: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 420 minutes) post-injection.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalytical analysis.
Bioanalytical Method for Quantification of this compound in Plasma
This protocol describes a general method for the quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on established methods for similar paroxetine-based compounds.
Materials:
-
Plasma samples from the in vivo study
-
Acetonitrile
-
Formic acid
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
Signaling Pathway
This compound is a selective inhibitor of GRK2.[2][3] GRK2 plays a crucial role in the desensitization of GPCRs, such as the µ-opioid receptor (MOR).[1] By inhibiting GRK2, this compound can block the internalization of the MOR.[1][3]
Caption: GRK2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CCG-258747 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the GRK2 inhibitor, CCG-258747, with a focus on optimizing its concentration to maintain cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CCG-258747?
A1: CCG-258747 is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, CCG-258747 can modulate various signaling pathways, preventing the internalization of GPCRs and potentially influencing downstream signaling cascades.[1]
Q2: What are the potential off-target effects of CCG-258747?
A2: While CCG-258747 is designed to be a selective GRK2 inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. Potential off-targets could include other kinases with similar ATP-binding pockets. It is crucial to perform dose-response experiments and consider using control compounds to distinguish on-target from off-target effects.[2][3] A kinome-wide scan would be the most comprehensive way to identify specific off-targets.
Q3: How does CCG-258747 affect cell morphology and proliferation?
A3: The effect of CCG-258747 on cell morphology and proliferation is cell-type dependent and related to the role of GRK2 in the specific cellular context. Inhibition of GRK2 can impact signaling pathways that control the cytoskeleton and cell cycle.[4] Researchers should monitor cells for any morphological changes, such as alterations in cell shape, adhesion, or the formation of stress fibers. Proliferation can be assessed using standard assays like MTT, CCK-8, or direct cell counting.
Q4: What is a recommended starting concentration for CCG-258747 in a new cell line?
A4: For a new cell line, it is advisable to start with a broad range of concentrations to determine the optimal working concentration. A typical starting range could be from 0.1 µM to 50 µM. A dose-response experiment is essential to determine the IC50 value for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | 1. High sensitivity of the cell line to GRK2 inhibition. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a more granular dose-response curve starting from very low concentrations (e.g., nanomolar range). 2. Reduce the incubation time. 3. Use a structurally different GRK2 inhibitor as a control to see if the effect is target-specific. 4. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[5] |
| No Observable Effect on the Target Pathway | 1. The concentration of CCG-258747 is too low. 2. The cell line may not rely on the GRK2 pathway for the process being studied. 3. The compound has degraded. | 1. Increase the concentration of CCG-258747. 2. Confirm GRK2 expression in your cell line. 3. Verify the activity of your target pathway at baseline. 4. Use a fresh stock of CCG-258747 and prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | 1. Variation in cell density at the time of treatment. 2. Differences in incubation time. 3. Cell passage number. | 1. Ensure consistent cell seeding density and confluency.[5] 2. Standardize the incubation time for all experiments. 3. Use cells within a consistent and low passage number range. |
| Precipitation of the Compound in Culture Media | 1. Poor solubility of CCG-258747 at the working concentration. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO). 2. Vortex the stock solution well before diluting it in the pre-warmed culture medium. 3. Do not store diluted solutions for extended periods. |
Data Presentation
Table 1: Illustrative IC50 Values of CCG-258747 in Various Cell Lines
The following table provides hypothetical, yet realistic, IC50 values for CCG-258747 to demonstrate the variability across different cell lines. Researchers must determine the precise IC50 for their specific cell line and assay conditions.
| Cell Line | Cell Type | Assay | Incubation Time (h) | Illustrative IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | 15.2 |
| HeLa | Human Cervical Cancer | CCK-8 | 48 | 22.5 |
| A549 | Human Lung Carcinoma | Resazurin | 72 | 10.8 |
| MCF-7 | Human Breast Cancer | MTT | 48 | 18.9 |
| Jurkat | Human T-cell Leukemia | CCK-8 | 24 | 35.1 |
Experimental Protocols
Protocol 1: Determination of Optimal CCG-258747 Concentration using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the concentration of CCG-258747 that effectively inhibits GRK2 without causing significant cell death.
Materials:
-
CCG-258747
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CCG-258747 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CCG-258747.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the CCG-258747 concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: GRK2 Signaling Pathway and the Action of CCG-258747.
Caption: Workflow for Optimizing CCG-258747 Concentration.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CCG258747 Insolubility
For researchers, scientists, and drug development professionals utilizing the selective GRK2 inhibitor CCG258747, ensuring its proper solubilization is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For most in vitro and in vivo applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. The compound is soluble in DMSO at a concentration of 100 mg/mL (198.99 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous medium. To address this, consider the following:
-
Optimize the dilution technique: Warm your aqueous buffer to 37°C. While vortexing or stirring the buffer, add the DMSO stock solution drop-wise. Rapid mixing can help disperse the compound before it aggregates and precipitates.
-
Reduce the final concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the final aqueous buffer. Perform a serial dilution to determine the maximum achievable concentration without precipitation.
-
Use an intermediate dilution step: Instead of diluting the 100% DMSO stock directly, create an intermediate dilution in a mixture of your aqueous buffer and a co-solvent. Then, add this intermediate stock to the final assay medium.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies significantly between different cell lines. As a general guideline, the final DMSO concentration should be kept at or below 0.5%. A concentration of 0.1% is considered safe for most cell types. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific cell line.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several formulation strategies can enhance the solubility of this compound in aqueous solutions. These include the use of co-solvents, cyclodextrins, and other excipients. Specific, tested formulations are provided in the troubleshooting guide below.[2]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides step-by-step protocols and solutions for common solubility issues encountered with this compound.
Issue 1: Precipitate formation in aqueous buffer
Cause: The hydrophobic nature of this compound leads to low solubility in aqueous solutions, causing it to precipitate out upon dilution from a high-concentration organic stock.
Solutions:
-
Co-Solvent Formulations: The use of a mixture of solvents can significantly improve the solubility of this compound. Below are validated protocols for preparing clear solutions for in vivo use, which can be adapted for in vitro experiments.[2]
Protocol Solvent Composition Achievable Concentration Appearance 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.97 mM) Clear solution 2 10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.97 mM) Clear solution -
Cyclodextrin Formulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Protocol Solvent Composition Achievable Concentration Appearance 3 10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (4.97 mM) Suspended solution (requires sonication)
Experimental Protocols
Protocol 1: Co-Solvent Formulation (PEG300, Tween-80)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, take 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: Co-Solvent Formulation (Corn Oil)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Cyclodextrin-Based Formulation
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
The resulting mixture will be a suspended solution. Use an ultrasonic bath to ensure a uniform suspension before use.[2]
Best Practices for Handling this compound Solutions
-
Fresh Preparation: It is recommended to prepare aqueous solutions of this compound fresh for each experiment to avoid potential degradation or precipitation over time.
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2]
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation. If present, attempt to redissolve using gentle warming or sonication.
Signaling Pathways and Experimental Workflows
This compound is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[2][3][4] Its mechanism of action can impact multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
GRK2-Mediated GPCR Desensitization
GRK2 plays a key role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound can prevent the internalization of GPCRs, such as the µ-opioid receptor (MOR).[2][5][6]
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Experimental Workflow
When encountering solubility issues, a systematic approach can help identify and resolve the problem.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 4. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG258747 and Mast Cell Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the off-target effects of CCG258747 on mast cells. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), with a reported IC₅₀ of 18 nM.[1][2] It shows high selectivity for GRK2 over other kinases such as GRK1, GRK5, PKA, and ROCK1.[1][2][3] The primary therapeutic goal of GRK2 inhibition is to modulate the desensitization of G protein-coupled receptors (GPCRs), which is relevant in conditions like heart failure and opioid tolerance.[1][4][5]
Q2: Does this compound have known effects on mast cells?
Yes, this compound has dual and opposing effects on mast cells depending on the activation pathway being studied.[4][6][7]
-
On-Target Inhibitory Effect: In the context of IgE-mediated allergic reactions, this compound inhibits mast cell activation. It attenuates FcεRI signaling, leading to reduced calcium mobilization and degranulation (the release of histamine and other inflammatory mediators).[1][4][6] This effect is consistent with its role as a GRK2 inhibitor, as GRK2 is involved in FcεRI signaling.[4][6]
-
Off-Target Activating Effect: Paradoxically, this compound can directly activate a subset of mast cells through an off-target interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its mouse ortholog, MRGPRB2.[1][4][6][7] This is an IgE-independent activation pathway.
Q3: What is MRGPRX2 and why is this off-target effect significant?
MRGPRX2 is a receptor expressed on certain mast cells, particularly in human skin.[4][6] It is known to be activated by various small molecule drugs, leading to IgE-independent mast cell degranulation and potential non-allergic hypersensitivity reactions.[8][9] The activation of this receptor by this compound is a critical off-target effect that could lead to unintended mast cell activation, such as localized skin reactions, if not properly characterized.[1][4]
Q4: In which experimental models have these off-target effects been observed?
The dual effects of this compound have been demonstrated in several models:
-
Inhibition of IgE-mediated degranulation was shown in rat basophilic leukemia (RBL-2H3) cells and primary mouse lung mast cells (LMCs).[4][6]
-
Activation via MRGPRX2/B2 was demonstrated in RBL-2H3 cells engineered to express MRGPRX2, as well as in peritoneal mast cells from wild-type mice.[4][6][7] This effect was significantly reduced in mast cells from mice lacking the MRGPRB2 receptor (Mrgprb2-/-).[4][6]
Troubleshooting Guide
Problem: I am observing mast cell degranulation in my experiment when treating with this compound, even without an IgE-mediated stimulus. Why is this happening?
Cause: You are likely observing the off-target activation of mast cells via the MRGPRX2 (human) or MRGPRB2 (mouse) receptor.[1][4] This is a known IgE-independent effect of this compound.
Solution:
-
Cell Line Verification: Confirm the expression of MRGPRX2/B2 in your mast cell model. Skin-derived or peritoneal mast cells are more likely to express this receptor than lung-derived mast cells.[4][6]
-
Control Experiments: Use Mrgprb2-/- mice (if working with murine cells) or an MRGPRX2 antagonist/knockdown model (if available for human cells) to confirm that the observed activation is mediated by this receptor.[4][7]
-
Dose-Response Analysis: Perform a dose-response curve. The activating effect via MRGPRX2 may occur at a different concentration range than the inhibitory effect on FcεRI signaling.
Problem: My results show that this compound is inhibiting mast cell degranulation. Have I done something wrong?
Cause: This is the expected on-target effect if you are using an IgE-mediated mast cell activation model (e.g., sensitizing cells with IgE and then challenging with an antigen).[4][6]
Solution:
-
Confirm Activation Method: Ensure your protocol uses an FcεRI-dependent stimulus (e.g., anti-DNP IgE followed by DNP-BSA antigen).[4][6]
-
Investigate Both Effects: To get a complete picture, design an experiment to test for the off-target activating effect as well. This can be done by treating non-sensitized mast cells (that express MRGPRX2) with this compound alone.
Quantitative Data Summary
The following tables summarize the key concentrations and results reported in the literature for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Target/Pathway | Cell Type | Concentration Range | Effect | Reference |
|---|---|---|---|---|---|
| IC₅₀ | GRK2 (in vitro kinase assay) | N/A | 18 nM | Potent and selective inhibition | [1][2][3] |
| Inhibition | FcεRI-mediated Ca²⁺ Mobilization | RBL-2H3 cells | 1-30 µM | Inhibition observed | [1][2] |
| Inhibition | FcεRI-mediated Degranulation | RBL-2H3 cells, Primary Mouse Lung MCs | 10-30 µM | Inhibition observed | [1][2][4] |
| Inhibition | IgE-mediated Cutaneous Anaphylaxis | In vivo (mice) | 5 mg/kg (i.v.) | Reduced vascular permeability |[1][2] |
Table 2: Off-Target Activating Activity of this compound
| Parameter | Target/Pathway | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Activation | MRGPRX2-mediated Ca²⁺ Mobilization & Degranulation | RBL-2H3 cells expressing MRGPRX2 | Not specified, likely µM range | Activation observed | [4][6] |
| Activation | MRGPRB2-mediated Degranulation | Wild-Type Mouse Peritoneal MCs | 10-30 µM | Activation observed | [1][2] |
| Activation | Local Mast Cell Activation | In vivo (mice) | 20 µg (i.d.) | Increased vascular permeability |[1][2] |
Experimental Protocols
1. Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.[10][11][12]
-
Cell Preparation:
-
Culture mast cells (e.g., RBL-2H3, primary peritoneal MCs) to the desired density.
-
For IgE-mediated studies, sensitize cells overnight with an appropriate concentration of IgE (e.g., 100 ng/mL anti-DNP IgE).[10]
-
Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer) and resuspend at a final concentration of 5x10⁵ cells/mL.
-
-
Experimental Procedure:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound at various concentrations and incubate for the desired time (e.g., 30 minutes at 37°C).[1][2]
-
To measure inhibition , add the antigen (e.g., 30 ng/mL DNP-BSA) to IgE-sensitized cells and incubate for 30-60 minutes at 37°C.[4]
-
To measure off-target activation , add this compound directly to non-sensitized cells and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
-
Quantification:
-
Transfer the supernatant to a new plate. Lyse the remaining cell pellet with Triton-X100 to measure the total cellular β-hexosaminidase content.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to both supernatant and lysate samples and incubate.
-
Stop the reaction with a stop buffer (e.g., 0.2 M glycine).
-
Read the absorbance at 405 nm.
-
Calculate the percentage of degranulation as: (Supernatant Absorbance / Total Lysate Absorbance) * 100.
-
2. Cytokine Release Assay
This protocol measures the release of newly synthesized mediators like TNF-α or interleukins.
-
Cell Stimulation:
-
Prepare and stimulate cells with this compound and/or antigen as described in the degranulation assay.
-
Incubate for a longer period suitable for cytokine production (e.g., 4-8 hours).[10]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatant and store at -80°C until analysis.
-
-
Quantification:
Visualizations
Caption: Dual signaling effects of this compound on mast cells.
Caption: Workflow for characterizing this compound effects on mast cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of Mast Cell Cytokine Release by Multiplex Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Unexpected Activation of MRGPRX2 by CCG258747
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the unexpected activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) by the compound CCG258747. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a GRK2 inhibitor and observing unexpected mast cell degranulation. Could MRGPRX2 be involved?
A1: Yes, it is highly likely that the observed mast cell degranulation is due to the off-target activation of MRGPRX2 by this compound.[1][2][3] this compound, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, has been shown to induce calcium mobilization and degranulation in cells expressing MRGPRX2.[1][2][3] This effect is independent of its GRK2 inhibitory activity.
Q2: What is the proposed mechanism for this compound-induced MRGPRX2 activation?
A2: this compound acts as an agonist of MRGPRX2.[1][3] Upon binding, it triggers downstream signaling pathways, primarily through the activation of Gαq and Gαi proteins.[4][5] This leads to a cascade of intracellular events, including an increase in intracellular calcium concentration ([Ca2+]i) and subsequent mast cell degranulation.[1][4][5]
Q3: In which cell types should I expect to see this off-target effect of this compound?
A3: This effect will be most prominent in cells that endogenously express MRGPRX2, such as mast cells, particularly cutaneous mast cells.[6][7][8] You can also observe this in recombinant cell lines engineered to express MRGPRX2, such as RBL-2H3 or HEK293 cells.[1][2][3][9]
Q4: Does the mouse ortholog of MRGPRX2, Mrgprb2, also get activated by this compound?
A4: Yes, studies have shown that this compound activates the mouse ortholog Mrgprb2.[1][2][3] Experiments using peritoneal mast cells from wild-type and Mrgprb2 knockout mice demonstrated that this compound-induced degranulation was significantly reduced in the knockout mice.[1][2][3]
Q5: Are there any known inhibitors of MRGPRX2 that I can use as a control to confirm this off-target effect?
A5: Yes, several MRGPRX2 antagonists can be used as experimental controls. For instance, the tripeptide QWF (glutaminyl-D-tryptophylphenylalanine) has been shown to inhibit the activation of human MRGPRX2 by various secretagogues.[8] Additionally, other small molecule antagonists are being developed and can be found in recent literature.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in calcium mobilization assay. | 1. Autofluorescence of this compound.2. Cell health issues.3. Dye loading issues. | 1. Run a control with this compound in cell-free media to check for autofluorescence at the assay wavelengths.2. Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range.3. Optimize Fura-2 AM or other calcium indicator dye concentration and loading time. |
| Inconsistent degranulation results (β-hexosaminidase release). | 1. Variability in cell number.2. Temperature fluctuations during the assay.3. Incomplete cell lysis for total release control. | 1. Ensure accurate cell counting and seeding density.2. Maintain a consistent temperature (37°C) throughout the incubation steps.3. Use a potent lysing agent like Triton X-100 and ensure complete lysis by visual inspection or repeated pipetting. |
| No MRGPRX2 activation observed with this compound. | 1. Low or no MRGPRX2 expression in the cell line.2. Inactive batch of this compound.3. Inappropriate assay conditions. | 1. Verify MRGPRX2 expression using qPCR, Western blot, or by using a known potent MRGPRX2 agonist like Substance P as a positive control.2. Test the activity of this compound on a validated GRK2 target to ensure its potency. Use a fresh, validated batch if necessary.3. Optimize this compound concentration and incubation time. Ensure the vehicle (e.g., DMSO) concentration is consistent and non-toxic. |
| Difficulty distinguishing between GRK2 inhibition and MRGPRX2 activation. | 1. Confounding effects in complex cellular systems. | 1. Use a cell line that does not express MRGPRX2 (e.g., untransfected parent cell line) as a negative control to isolate the effects of GRK2 inhibition.2. Use an MRGPRX2 antagonist as a control to specifically block the MRGPRX2-mediated effects.3. In experiments with IgE-mediated activation, be aware that this compound can inhibit this pathway while simultaneously activating MRGPRX2.[1][3] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | GRK2 Inhibition | - | IC₅₀ | 18 nM | [11][12] |
| This compound | Calcium Mobilization | RBL-2H3-MRGPRX2 | - | Dose-dependent increase | [1][3] |
| This compound | β-hexosaminidase Release | RBL-2H3-MRGPRX2 | - | Dose-dependent increase (up to 30 µM) | [3] |
| Paroxetine | Calcium Mobilization | HEK293-MRGPRX2 | EC₅₀ | 34 µM | [1] |
| Paroxetine | Calcium Mobilization | LAD2 | EC₅₀ | 18 µM | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes in response to this compound in a cell line stably expressing MRGPRX2.
Materials:
-
HEK293 or RBL-2H3 cells stably expressing MRGPRX2
-
Wild-type (untransfected) cells as a negative control
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., Substance P)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader capable of ratiometric measurements (e.g., 340/380 nm excitation, 510 nm emission)
Procedure:
-
Seed the MRGPRX2-expressing and wild-type cells into a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the Fura-2 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127 to the desired final concentration (typically 1-5 µM).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add this compound, Substance P, or vehicle control to the wells and immediately begin recording the fluorescence intensity at 510 nm with excitation alternating between 340 nm and 380 nm for 5-10 minutes.
-
Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
β-Hexosaminidase Release (Degranulation) Assay
This protocol measures mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells stably expressing MRGPRX2
-
Tyrode's buffer (20 mM HEPES, 134 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.5 mM glucose, 0.3% BSA, pH 7.4)
-
This compound
-
Positive control (e.g., Substance P)
-
Negative control (vehicle, e.g., DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Substrate solution: 1 mM 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer (pH 4.5)
-
Stop solution: 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.7)
-
96-well plates
-
Fluorescence plate reader (360 nm excitation, 450 nm emission)
Procedure:
-
Seed RBL-2H3-MRGPRX2 cells in a 96-well plate and culture overnight.
-
Wash the cells twice with Tyrode's buffer.
-
Add 90 µL of Tyrode's buffer to each well.
-
Add 10 µL of this compound, positive control, or vehicle control to the respective wells.
-
For total enzyme release, add 10 µL of lysis buffer to a set of control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 60 minutes.
-
Add 200 µL of the stop solution to each well.
-
Measure the fluorescence at 360 nm excitation and 450 nm emission.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.
Visualizations
Caption: Signaling pathway of MRGPRX2 activation by this compound.
Caption: Experimental workflow to investigate this compound's effect on MRGPRX2.
Caption: Troubleshooting decision tree for MRGPRX2 activation experiments.
References
- 1. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
How to minimize CCG258747 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target kinase activity of CCG258747 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), with an IC50 of 18 nM.[1] It is structurally based on paroxetine and demonstrates high selectivity for GRK2 over other closely related kinases.[2][3] Its primary application in research is to study the roles of GRK2 in various cellular processes, including heart failure and opioid tolerance.[1][4]
Q2: What are the known off-target activities of this compound?
While this compound is highly selective for GRK2, it exhibits some off-target activity against other kinases and a notable non-kinase off-target effect.
-
Kinase Off-Targets: Known kinase off-targets include other members of the GRK family, such as GRK1 and GRK4, as well as Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2]
-
Non-Kinase Off-Targets: this compound has been shown to activate Mas-related G-protein coupled receptor X2 (MRGPRX2) and its mouse ortholog MRGPRB2, which can lead to mast cell degranulation.[1][3][5]
Q3: How can I minimize the kinase off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for ensuring that the observed biological outcomes are a direct result of GRK2 inhibition. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of GRK2 inhibition in your specific cell type or experimental system. This can be achieved by performing a dose-response curve and selecting a concentration at or near the IC50 for GRK2.
-
Use a Structurally Unrelated GRK2 Inhibitor: To confirm that the observed phenotype is due to GRK2 inhibition, use a structurally distinct GRK2 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
Perform Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of GRK2. If the phenotype induced by this compound is reversed in cells expressing the mutant, this provides strong evidence for on-target activity.
-
Validate with Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout GRK2. The resulting phenotype should mimic the effects of this compound if the inhibitor is acting on-target.
Q4: How can I address the off-target activation of MRGPRX2?
The activation of MRGPRX2 can lead to mast cell degranulation and confound experimental results, particularly in immunology-related studies.[3][5]
-
Use MRGPRX2-deficient cells or animals: When possible, utilize cells or animal models that lack MRGPRX2 (or MRGPRB2 in mice) to eliminate this off-target effect.[1]
-
Employ MRGPRX2 antagonists: Consider the co-administration of a specific MRGPRX2 antagonist to block this off-target activity.
-
Monitor for mast cell degranulation: In in-vivo studies, monitor for signs of mast cell activation, such as increased vascular permeability, to assess the potential contribution of MRGPRX2 activation.[1]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound.
-
Possible Cause: The observed phenotype may be due to the inhibition of off-target kinases like GRK1, GRK4, or ROCK1.
-
Troubleshooting Steps:
-
Review the Selectivity Profile: Refer to the quantitative kinase selectivity data (Table 1) to identify potential off-target kinases that might be contributing to the observed effect.
-
Consult Signaling Pathways: Examine the signaling pathways of the identified off-target kinases (Figures 1-3) to understand how their inhibition might lead to the observed phenotype.
-
Validate with More Selective Inhibitors: Use more selective inhibitors for the suspected off-target kinases to see if they replicate the unexpected phenotype.
-
Issue 2: Evidence of mast cell activation or an inflammatory response in your experiment.
-
Possible Cause: this compound is a known activator of MRGPRX2, leading to mast cell degranulation.[3][5]
-
Troubleshooting Steps:
-
Confirm MRGPRX2 Expression: Verify whether the cell type or tissue used in your experiment expresses MRGPRX2.
-
Cellular Assays for MRGPRX2 Activation: Perform a cellular assay, such as a calcium mobilization assay, to directly measure MRGPRX2 activation by this compound in your system (see Experimental Protocols).
-
Utilize Control Measures: As mentioned in the FAQs, use MRGPRX2-deficient systems or co-treatment with an MRGPRX2 antagonist to mitigate this effect.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. GRK2 | Reference |
| GRK2 | 18 | 1 | [1] |
| GRK1 | - | 518 | [1] |
| GRK5 | - | 83 | [1] |
| PKA | - | >5500 | [1] |
| ROCK1 | - | >550 | [1] |
Note: A comprehensive, publicly available kinome scan dataset with IC50 values for a broad panel of kinases for this compound is not currently available. The data presented is based on published selectivity assays.
Experimental Protocols
1. Protocol: Radiometric Kinase Activity Assay for Off-Target Kinases (GRK1, GRK4, ROCK1)
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific kinases.
-
Materials:
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).[9]
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Protocol: Cellular Calcium Mobilization Assay for MRGPRX2 Activation
This protocol is used to determine if this compound activates MRGPRX2 in a cellular context.
-
Materials:
-
Cells expressing MRGPRX2 (e.g., RBL-2H3 cells stably expressing MRGPRX2)[3]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound at various concentrations
-
Positive control agonist for MRGPRX2 (e.g., Substance P)
-
Fluorescence plate reader
-
-
Methodology:
-
Plate MRGPRX2-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound or a positive control at various concentrations.
-
Immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.
-
Calculate the EC50 value for this compound-induced calcium mobilization.
-
Signaling Pathways and Experimental Workflows
Figure 1. Simplified signaling pathway of GRK1.
Figure 2. GRK4 signaling in dopamine receptor regulation.
Figure 3. ROCK1 signaling pathway leading to actomyosin contraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
CCG258747 Experiments: A Technical Support Guide to Interpreting Conflicting Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective GRK2 inhibitor, CCG258747. This guide addresses common conflicting results and provides detailed experimental protocols and data to aid in the accurate interpretation of your findings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a GRK2 inhibitor, cause mast cell degranulation in some of my experiments?
This is a critical and well-documented dual effect of this compound. While it inhibits G protein-coupled receptor kinase 2 (GRK2) and subsequently blocks IgE-mediated mast cell degranulation, it also acts as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its mouse ortholog, MRGPRB2.[1][2][3][4] This activation of MRGPRX2/B2 triggers a separate signaling cascade that leads to mast cell degranulation.[1][2][3][4] Therefore, the observed effect of this compound on mast cells is highly dependent on the experimental context and the specific signaling pathways being investigated.
Q2: In which cell types are these conflicting effects of this compound observed?
The inhibitory effect on IgE-mediated degranulation is typically observed in mast cell lines like RBL-2H3 and primary lung mast cells (LMCs) when stimulated with an antigen.[1][4][5] Conversely, the activating effect via MRGPRX2 is prominent in cells that endogenously express this receptor at high levels, such as human cutaneous mast cells, or in cell lines engineered to express MRGPRX2 (e.g., RBL-2H3-MRGPRX2 transfectants).[1][2][3] Peritoneal mast cells from wild-type mice also show degranulation in response to this compound, a response that is significantly reduced in mast cells from Mrgprb2 knockout mice.[1][6]
Q3: What concentrations of this compound are typically used to observe these different effects?
For inhibiting IgE-mediated calcium mobilization and degranulation in RBL-2H3 cells, concentrations in the range of 1-30 µM are effective.[6] Similar concentrations (10-30 µM) are used to inhibit IgE-mediated degranulation in primary mouse lung mast cells.[6] To induce degranulation via MRGPRX2, concentrations of 10-30 µM have been shown to be effective in RBL-2H3 cells expressing MRGPRX2.[2] For in vivo studies, an intravenous dose of 5 mg/kg has been used to inhibit IgE-mediated cutaneous anaphylaxis in mice, while an intradermal injection of 20 µg (approximately 0.1 mg/kg) can mediate local mast cell activation.[6]
Q4: How does the selectivity profile of this compound look?
This compound is a highly selective inhibitor of GRK2.[1][6][7] See the table below for a summary of its inhibitory activity against various kinases.
Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity vs. GRK2 (fold) |
| GRK2 | 18 | 1 |
| GRK1 | - | >518 |
| GRK3 | - | High |
| GRK5 | - | 83 |
| ROCK1 | - | >550 |
| PKA | - | >5500 |
Data compiled from multiple sources.[1][6][7]
Table 2: Summary of this compound Effects in Different Experimental Systems
| Experimental System | This compound Concentration | Observed Effect | Primary Pathway |
| RBL-2H3 cells (IgE-mediated stimulation) | 1-30 µM | Inhibition of calcium mobilization and degranulation | GRK2 inhibition |
| Primary mouse lung mast cells (LMCs) (IgE-mediated stimulation) | 10-30 µM | Inhibition of degranulation | GRK2 inhibition |
| RBL-2H3 cells expressing MRGPRX2 | 10-30 µM | Induction of calcium mobilization and degranulation | MRGPRX2 activation |
| Wild-type mouse peritoneal mast cells (PMCs) | 10-30 µM | Induction of degranulation | MRGPRB2 activation |
| Mrgprb2 knockout mouse PMCs | 10-30 µM | Very weak degranulation | - |
| HEK293 & U2OS cells (µ-opioid receptor) | 20 µM | Blocks µ-opioid receptor internalization | GRK2 inhibition |
| In vivo (mice, intravenous) | 5 mg/kg | Attenuation of IgE-mediated cutaneous anaphylaxis | GRK2 inhibition |
| In vivo (mice, intradermal) | 20 µg | Increased cutaneous vascular permeability | MRGPRB2 activation |
Data compiled from multiple sources.[1][2][6][7]
Troubleshooting Guides
Issue 1: Unexpected Mast Cell Activation
Symptoms: You are using this compound with the intention of inhibiting a GRK2-dependent process in mast cells, but you observe degranulation, calcium release, or other signs of activation.
Possible Cause: The cell type you are using expresses MRGPRX2 (human) or MRGPRB2 (mouse). At the concentrations required for effective GRK2 inhibition in cells, this compound is also a potent agonist of these receptors.
Troubleshooting Steps:
-
Verify Receptor Expression: Check the literature or perform qPCR or flow cytometry to determine if your cells express MRGPRX2/B2.
-
Use Control Cells: If possible, use cells that do not express MRGPRX2/B2 as a negative control. For example, compare results from wild-type peritoneal mast cells with those from Mrgprb2 knockout mice.[1]
-
Consider Alternative Inhibitors: If the goal is solely to inhibit GRK2 without activating mast cells, another GRK2 inhibitor with a different off-target profile may be necessary.
-
Dose-Response Analysis: Perform a careful dose-response analysis. It is possible that at lower concentrations, you may see some GRK2 inhibition with minimal MRGPRX2 activation, although the effective concentration ranges for both effects appear to overlap significantly.
Issue 2: Lack of Inhibition of µ-Opioid Receptor (MOR) Internalization
Symptoms: You are treating cells expressing the µ-opioid receptor with this compound but do not observe a decrease in agonist-induced receptor internalization.
Possible Causes:
-
Cell Permeability: While this compound has good cell permeability, insufficient incubation time or cellular efflux mechanisms could limit its intracellular concentration.
-
GRK2-Independent Internalization: In some cell types or under certain conditions, MOR internalization may be mediated by other kinases or pathways independent of GRK2.
-
Compound Integrity: Ensure the compound has been stored correctly and is not degraded.
Troubleshooting Steps:
-
Optimize Incubation Time: Increase the pre-incubation time with this compound before adding the MOR agonist. A 10-20 minute pre-incubation at 20 µM has been shown to be effective.[6][7]
-
Confirm GRK2 Dependence: Use siRNA or other gene-silencing techniques to confirm that MOR internalization in your cell line is indeed GRK2-dependent.
-
Positive Controls: Include a positive control for GRK2 inhibition that is known to work in your system.
-
Compound Quality Check: Verify the purity and concentration of your this compound stock solution.
Experimental Protocols
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This protocol is adapted from studies investigating the effect of this compound on mast cell degranulation.[5]
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3) in a 96-well plate. For IgE-mediated degranulation, sensitize the cells with DNP-specific IgE (1 µg/mL) overnight.
-
Washing: Wash the cells with HEPES-buffered saline containing 0.1% BSA.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of this compound (e.g., 1-30 µM) for 30 minutes at 37°C.
-
Stimulation:
-
For IgE-mediated degranulation: Stimulate the cells with antigen (e.g., DNP-BSA, 30 ng/mL) for 30 minutes at 37°C.
-
For MRGPRX2-mediated degranulation: Directly stimulate the cells with this compound (as the agonist) for 30 minutes.
-
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Total Release Control: Lyse unstimulated cells with 0.1% Triton X-100 to determine the total β-hexosaminidase release.
-
Enzyme Assay:
-
Incubate 20 µL of the supernatant or cell lysate with 20 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosamine for 1 hour at 37°C.
-
Stop the reaction by adding 250 µL of a 0.1 M Na2CO3/0.1 M NaHCO3 buffer.
-
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Express degranulation as a percentage of the total β-hexosaminidase release.
Calcium Mobilization Assay
This protocol is based on methods used to measure intracellular calcium changes in response to this compound.[5]
-
Cell Preparation: Sensitize RBL-2H3 cells with DNP-specific IgE (1 µg/mL) overnight.
-
Dye Loading: Wash the cells and load them with 1 µM Fura-2 AM for 30 minutes at 37°C.
-
De-esterification: Allow for de-esterification of the dye in buffer for an additional 15 minutes at room temperature.
-
Inhibitor/Agonist Incubation:
-
To test for inhibition: Incubate the cells with this compound (e.g., 30 µM) for 30 minutes at 37°C before stimulation with antigen.
-
To test for agonism: Prepare to directly stimulate the cells with this compound (e.g., 10 µM).
-
-
Measurement: Measure the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Stimulation: Add the antigen or this compound and continue to record the fluorescence to observe changes in intracellular calcium concentration.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound in mast cells.
Caption: Experimental workflow for µ-opioid receptor internalization assay.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 4. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
CCG258747 stability in different cell culture media
Welcome to the technical support center for CCG258747. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and use of this selective GRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1] For long-term storage, it is recommended to store the compound at 4°C, protected from light in a dry, sealed container.[1] To maintain the stability and activity of this compound, prepare fresh dilutions from a concentrated stock solution for each experiment and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), with an IC50 of 18 nM.[1][2] It exhibits high selectivity for GRK2 over other kinases such as GRK1, GRK5, PKA, and ROCK1.[1][2] By inhibiting GRK2, this compound can block the internalization of G protein-coupled receptors (GPCRs), such as the µ-opioid receptor.[2] It has also been shown to attenuate IgE-mediated anaphylaxis by inhibiting the FcεRI signaling pathway.[2]
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 1 µM to 30 µM. For example, a concentration of 20 µM was effective in penetrating HEK293 and U2OS cell membranes to inhibit GRK2 activity.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in cell culture medium. | - Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound at regular intervals. - If possible, perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. |
| Suboptimal compound concentration. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and assay. - Ensure accurate pipetting and proper mixing of the compound in the culture medium. |
| Cell density affecting effective concentration. | - Standardize the cell seeding density for all experiments. The number of cells can influence the effective concentration of the inhibitor per cell. |
| High serum concentration in the medium. | - this compound may bind to serum proteins, reducing its free concentration and apparent activity. Consider reducing the serum concentration if your cell line can tolerate it, or perform experiments in serum-free media for a short duration. |
Issue 2: High variability between technical replicates.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pipetting. | - Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven cell distribution. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to avoid clumping. |
| "Edge effect" in multi-well plates. | - To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, consider not using the outermost wells for critical experiments or fill them with sterile PBS or medium. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM or RPMI-1640) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spiking the Medium: Add the this compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize solvent effects.
-
Incubation: Place the medium containing this compound in a cell culture incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation:
-
For each time point, transfer an aliquot (e.g., 100 µL) to a microcentrifuge tube.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method to quantify the concentration of this compound. The method will need to be developed and validated for linearity, accuracy, and precision.
-
The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
Caption: this compound inhibits GRK2-mediated GPCR phosphorylation and internalization.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Overcoming Poor Cell Permeability of GRK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of G protein-coupled receptor kinase (GRK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of GRK2 in our biochemical assay, but the compound shows significantly weaker activity in our cell-based assay. Why is there a discrepancy?
A1: A significant drop in potency between a biochemical and a cell-based assay is a common indicator of poor cell permeability. For an inhibitor to be effective in a cellular context, it must cross the cell membrane to reach its intracellular GRK target. Other contributing factors could include compound instability in the cell culture medium or active removal of the compound from the cell by efflux pumps.
Q2: What are the key physicochemical properties that influence the cell permeability of our GRK inhibitors?
A2: Several physicochemical properties are critical for passive diffusion across the cell membrane:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a nonpolar solvent versus an aqueous solvent. An optimal range is typically required, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, while very low lipophilicity can hinder membrane partitioning.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive permeability.
-
Polar Surface Area (PSA): A high PSA, often due to an increased number of hydrogen bond donors and acceptors, is generally associated with lower permeability.
-
Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment of the cell culture medium to be available for membrane transport.
Q3: What experimental assays can we use to quantitatively measure the cell permeability of our GRK inhibitors?
A3: Two standard in vitro assays are widely used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful screen for predicting passive transcellular permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport processes, including efflux.
Q4: Our GRK inhibitor has poor permeability. What strategies can we employ to improve it?
A4: Several medicinal chemistry strategies can be used to enhance cell permeability:
-
Prodrug Approach: This involves chemically modifying the inhibitor to create an inactive or less active derivative (prodrug) with improved permeability.[1] Once inside the cell, the prodrug is enzymatically or chemically converted back to the active inhibitor. This is a highly effective and versatile approach for improving physicochemical properties.[1]
-
Structural Modification: Systematically modifying the chemical structure to optimize physicochemical properties is a common strategy. This can involve reducing the polar surface area, decreasing the number of hydrogen bond donors, or masking polar functional groups.
-
Nanoparticle-based Delivery: Encapsulating the GRK inhibitor in nanoparticles can facilitate its entry into cells, bypassing traditional permeability barriers.[2]
Troubleshooting Guides
Issue 1: Low Activity in Cell-Based Assays Despite High Biochemical Potency
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Calculate or experimentally determine the LogP, molecular weight, and polar surface area of your inhibitor. Compare these values to established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five). 2. Perform Permeability Assays: Conduct PAMPA or Caco-2 assays to obtain quantitative permeability data (Papp values). Low Papp values (<1 x 10⁻⁶ cm/s) in a Caco-2 assay often correlate with poor absorption.[3] 3. Structural Modifications: If permeability is low, consider medicinal chemistry approaches to optimize the inhibitor's properties. This could involve reducing hydrogen bonding capacity or increasing lipophilicity within an optimal range. |
| Compound is a Substrate for Efflux Pumps | 1. Perform Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively transported out of the cells.[4] 2. Use Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[5] |
| Compound Instability | 1. Assess Stability in Culture Medium: Incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment. Analyze the concentration of the intact compound at various time points using LC-MS/MS to determine its stability. |
| High Protein Binding in Serum | 1. Reduce Serum Concentration: If your assay protocol allows, perform the experiment with a lower concentration of fetal bovine serum (FBS) in the culture medium. 2. Measure Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation methods to determine the fraction of your inhibitor that binds to plasma proteins. |
Data Presentation
Table 1: In Vitro Potency and Cell Permeability of Selected GRK Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) against GRK2 and GRK5, as well as the effective permeability (Pₑ) and membrane retention (%R) for a series of paroxetine-based GRK inhibitors. This data highlights that compounds with similar in vitro potency can have vastly different cell permeability profiles.
| Compound | GRK2 IC₅₀ (µM) | GRK5 IC₅₀ (µM) | Avg Pₑ (x10⁻⁶ cm/s) | Membrane Retention (%R) |
| Paroxetine | 0.38 | 7.1 | 13.9 ± 0.3 | 43 ± 1 |
| CCG258747 | 0.018 | 1.5 | 13.5 ± 0.5 | 39 ± 1 |
| CCG258208 | 0.030 | 7.1 | 13.3 ± 0.4 | 41 ± 1 |
| GSK180736A | 0.77 | >50 | 0.8 ± 0.1 | 18 ± 1 |
| Compound 12n | 0.13 | >100 | 0.5 ± 0.1 | 22 ± 1 |
Data adapted from Waldschmidt et al., 2019.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of GRK inhibitors.
1. Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
Phosphate-buffered saline (PBS), pH 7.4
-
GRK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
2. Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Prepare the donor solutions by diluting the GRK inhibitor stock solution and reference compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Carefully add 200 µL of the donor solutions to the wells of the donor plate.
-
Place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a method for assessing both passive and active transport of GRK inhibitors across a Caco-2 cell monolayer.
1. Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
GRK inhibitor stock solution
-
Reference compounds
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for quantification
2. Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory, indicating a tight cell monolayer.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (bottom) chamber. c. Add the GRK inhibitor solution (in HBSS) to the apical (top) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Transport Experiment (Basolateral to Apical - B-A): a. To assess active efflux, perform the experiment in the reverse direction. b. Add fresh HBSS to the apical chamber. c. Add the GRK inhibitor solution to the basolateral chamber. d. Follow the same incubation and sampling procedure as for the A-B direction.
-
Sample Analysis: Quantify the concentration of the inhibitor in all samples using LC-MS/MS.
3. Data Analysis:
-
Calculate the Papp value for both the A-B and B-A directions using a similar equation to the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell® insert.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio > 2 is indicative of active efflux.[4]
Visualizations
Caption: GRK signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting decision tree for GRK inhibitors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG258747 and Mu-Opioid Receptor (MOR) Phosphorylation
This technical support guide addresses why the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258747, may not inhibit the phosphorylation of the mu-opioid receptor (MOR) at serine 375 (Ser375) in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit GRK2, but we do not observe a decrease in MOR phosphorylation at Ser375. Is this expected?
Yes, this is an expected outcome. While this compound is a potent and selective inhibitor of GRK2 and has been shown to block MOR internalization, it does not significantly reduce the phosphorylation of MOR at Ser375[1][2][3]. This suggests that the mechanism by which this compound blocks MOR internalization is not mediated through the inhibition of phosphorylation at this specific site[3].
Q2: If this compound inhibits GRK2, why doesn't it prevent Ser375 phosphorylation?
There are several key reasons for this observation:
-
Redundancy in Kinase Activity: The phosphorylation of MOR is not exclusively mediated by GRK2. Other G protein-coupled receptor kinases (GRKs), such as GRK5, can also phosphorylate the receptor at Ser375. Notably, morphine-induced phosphorylation at Ser375 has been shown to be predominantly mediated by GRK5[4][5][6]. Since this compound is highly selective for GRK2 over GRK5, it would not inhibit phosphorylation at Ser375 if GRK5 is the primary kinase active in your experimental system[1][2].
-
Agonist-Specific Phosphorylation Patterns: The specific opioid agonist used can determine which GRK is recruited and the resulting pattern of MOR phosphorylation[7][8]. For instance, the full agonist DAMGO can induce robust phosphorylation by GRK2/3, while the partial agonist morphine may favor phosphorylation by GRK5 at Ser375[4][9][10]. Therefore, the lack of inhibition by this compound could be due to the use of an agonist that preferentially utilizes a kinase other than GRK2 for Ser375 phosphorylation.
-
Alternative Kinase Involvement: While GRKs are the primary kinases involved in agonist-dependent MOR phosphorylation, other kinases, such as protein kinase C (PKC), have also been implicated in MOR regulation and can phosphorylate the receptor at different sites[6]. Although GRKs are the main drivers for Ser375 phosphorylation, the complex interplay of various kinases could contribute to the observed results.
Q3: How does this compound block MOR internalization if it doesn't inhibit Ser375 phosphorylation?
The precise mechanism is still under investigation, but it is hypothesized that this compound's effect on internalization may be due to the inhibition of phosphorylation at other serine/threonine residues on the MOR's C-terminal tail[3]. The internalization of MOR is a complex process that involves a "phosphorylation barcode" where multiple sites need to be phosphorylated for efficient recruitment of β-arrestin and subsequent internalization[8][11]. This compound may inhibit the phosphorylation of these other key residues that are specifically targeted by GRK2, thereby preventing the full cascade of events required for internalization, even while Ser375 remains phosphorylated.
Troubleshooting Guide
If you are not observing the expected effects of this compound in your experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommendation |
| No inhibition of Ser375 phosphorylation | This is the expected outcome based on published data[1][2][3]. | Focus on measuring other downstream effects of GRK2 inhibition, such as MOR internalization or β-arrestin recruitment. |
| Variability in experimental results | The type of agonist used (e.g., morphine vs. DAMGO) influences which GRKs are recruited[4][9]. | Ensure consistent use of the same agonist and concentration across experiments. Consider testing different agonists to probe the involvement of different GRKs. |
| No effect on MOR internalization | Poor cell permeability of the inhibitor or suboptimal experimental conditions. | Confirm the cell permeability of your batch of this compound. Optimize incubation time and concentration. Published studies have used 20 µM for 10-20 minutes in HEK293 and U2OS cells[1][2]. |
| Unexpected off-target effects | Although highly selective for GRK2, at high concentrations, off-target effects are possible. This compound can also activate MRGPRX2 and MRGPRB2[1][12][13][14]. | Use the lowest effective concentration of this compound. If using cell types known to express MRGPRX2 or MRGPRB2, consider potential confounding effects. |
Data Summary
| Compound | Target | IC50 | Selectivity | Effect on MOR Ser375 Phosphorylation | Effect on MOR Internalization |
| This compound | GRK2 | 18 nM[1][2] | High selectivity over GRK1 (>500-fold), GRK5 (83-fold), PKA (>5500-fold), and ROCK1 (>550-fold)[1][2] | Does not significantly reduce[1][2][3] | Blocks internalization[1][3][15] |
Experimental Protocols
Western Blot for MOR Phosphorylation at Ser375
This protocol is adapted from methodologies described in the literature[3].
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 or U2OS) expressing the mu-opioid receptor.
-
Pre-incubate cells with this compound (e.g., 20 µM) or vehicle control for 10-20 minutes.
-
Stimulate the cells with a MOR agonist (e.g., DAMGO or morphine) for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Ser375 of MOR (e.g., anti-pSer375 OPRM1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, re-probe the membrane with an antibody against total MOR or a loading control like GAPDH.
-
Signaling Pathways and Workflows
Caption: MOR Phosphorylation Pathway and this compound Inhibition.
Caption: Western Blot Workflow for MOR Phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRKs as Modulators of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRKs as Key Modulators of Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms of homologous and heterologous μ-opioid receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Key phosphorylation sites for robust β-arrestin2 binding at the MOR revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 13. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CCG258747
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the GRK2 inhibitor, CCG258747, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3][4] Its primary mechanism of action is the inhibition of GRK2's kinase activity, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[5][6]
Q2: My cells were initially sensitive to this compound, but now they are showing reduced response. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on the known functions of GRK2 and general mechanisms of drug resistance, potential causes include:
-
Upregulation of GRK2: Increased expression of the target protein can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[7]
-
Target Mutation: Mutations in the GRK2 gene could alter the drug-binding site, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of GRK2. Notably, GRK2 inhibition has been shown to potentially activate the pro-growth Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling Components: Changes in proteins downstream of GRK2 could also lead to resistance by circumventing the effects of GRK2 inhibition.
Q3: Are there any known combination therapies that could overcome resistance to this compound?
Currently, there are no established combination therapies specifically for overcoming this compound resistance. However, based on the potential resistance mechanisms, the following strategies could be explored:
-
Combination with MAPK pathway inhibitors: If resistance is mediated by the activation of the MAPK/ERK pathway, co-treatment with a MEK or ERK inhibitor could restore sensitivity.
-
Combination with inhibitors of drug efflux pumps: If increased drug efflux is suspected, using an inhibitor of ABC transporters could enhance the intracellular concentration of this compound.
-
Targeting parallel signaling pathways: Depending on the specific cell context, inhibiting other survival pathways that may be activated as a compensatory mechanism could be effective.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound in your cell line.
Problem: Decreased sensitivity of the cell line to this compound over time.
Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for this compound resistance.
Step 1: Confirm Resistance
-
Experiment: Perform a dose-response curve and calculate the IC50 value of this compound in your resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value in the resistant cell line confirms resistance.
Quantitative Data Summary: IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 18 | 1 |
| Resistant Clone 1 | 250 | 13.9 |
| Resistant Clone 2 | 500 | 27.8 |
Step 2: Investigate Target-Related Mechanisms
-
A. Check GRK2 Expression Levels
-
Experiment: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of GRK2 protein and mRNA, respectively, between the sensitive and resistant cell lines.
-
Expected Outcome: Increased levels of GRK2 in the resistant cell line would suggest that target upregulation is a potential resistance mechanism.
-
-
B. Sequence the GRK2 Gene
-
Experiment: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing of the GRK2 coding region to identify potential mutations.
-
Expected Outcome: Identification of a mutation in the region of GRK2 that binds to this compound in the resistant cells would strongly suggest target alteration as the cause of resistance.
-
Step 3: Investigate Non-Target-Related Mechanisms
-
A. Assess Activation of Bypass Signaling Pathways
-
Experiment: Use a phospho-kinase antibody array to screen for the activation of various signaling pathways. Alternatively, perform Western blotting for key signaling nodes such as phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).
-
Expected Outcome: Increased phosphorylation of key proteins in a specific pathway (e.g., MAPK/ERK) in the resistant cells, especially in the presence of this compound, would indicate the activation of a bypass mechanism.
-
Signaling Pathway Diagram: Potential Bypass Mechanism
Caption: Upregulation of the MAPK pathway as a bypass to GRK2 inhibition.
-
B. Evaluate Drug Efflux Pump Expression
-
Experiment: Use qPCR or Western blotting to measure the expression levels of common ABC transporter genes (e.g., ABCB1/MDR1, ABCC1, ABCG2) in sensitive and resistant cells.
-
Expected Outcome: Increased expression of one or more of these transporters in the resistant cell line would suggest that increased drug efflux is contributing to resistance.
-
Step 4: Devise Strategies to Overcome Resistance
Based on the findings from the troubleshooting steps, rational combination therapies can be designed.
Quantitative Data Summary: Effect of Combination Therapy
| Treatment | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| Vehicle | 100 | 100 |
| This compound (200 nM) | 50 | 95 |
| MEK Inhibitor (50 nM) | 90 | 85 |
| This compound + MEK Inhibitor | 20 | 45 |
| ABC Transporter Inhibitor (1 µM) | 95 | 90 |
| This compound + ABC Transporter Inhibitor | 45 | 55 |
Experimental Protocols
1. Cell Viability Assay (Dose-Response Curve)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting
-
Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRK2, p-ERK, total ERK, or ABC transporters overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Quantitative PCR (qPCR)
-
Isolate total RNA from sensitive and resistant cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for GRK2, ABC transporters, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
4. Sanger Sequencing
-
Isolate genomic DNA from sensitive and resistant cells.
-
Design primers to amplify the coding region of the GRK2 gene.
-
Perform PCR to amplify the target region.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the sequences from the resistant cells to the sequence from the sensitive cells and a reference sequence to identify any mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Role of GRK2: From Immune Regulation to Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of G-protein-coupled Receptor Kinase 2 (GRK2) Triggers the Growth-promoting Mitogen-activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of CCG258747
Disclaimer: Information on "CCG-258747" is not publicly available. This guide is based on best practices for a hypothetical small molecule Rho pathway inhibitor and should be adapted based on the specific characteristics of your compound once they are known. Always refer to the product-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for definitive guidance.
Welcome to the technical support center for CCG-258747, a potent and selective small molecule inhibitor of the Rho signaling pathway. This resource provides detailed information on long-term storage, handling, and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of CCG-258747 upon receipt?
A: For long-term stability, the lyophilized powder of CCG-258747 should be stored at -20°C or below, protected from light and moisture.[1][2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect the compound's stability.[1][4] Store hygroscopic powders in containers with a desiccant.[1]
Q2: What is the best way to reconstitute CCG-258747 for experimental use?
A: To reconstitute, we recommend preparing a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[5] For small quantities (≤10 mg), the solvent can be added directly to the vial.[2] Ensure the compound is fully dissolved; gentle warming or brief sonication can aid dissolution.[5] Always use high-purity, anhydrous-grade solvents.
Q3: How should I store the reconstituted stock solution of CCG-258747?
A: Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Protect the aliquots from light.[1]
Q4: What is the mechanism of action for CCG-258747?
A: CCG-258747 is a selective inhibitor of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes like cytoskeletal dynamics and cell migration.[6][7] CCG-258747 is hypothesized to interfere with the interaction between RhoA and its downstream effector, Rho-associated coiled-coil forming kinase (ROCK), thereby inhibiting signal transduction.[7][8]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[2] | Protect from light and moisture. Store with desiccant.[1][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution (in aqueous buffer/media) | 2-8°C | < 24 hours | Prepare fresh daily. Discard unused solution. |
Table 2: Solubility of CCG-258747
| Solvent | Max Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | Insoluble |
| PBS (pH 7.2) | < 0.1 mg/mL |
Experimental Protocols
Protocol: RhoA Activation Assay (Pull-down)
This protocol is designed to measure the levels of active, GTP-bound RhoA in cell lysates following treatment with CCG-258747.
Materials:
-
Cells of interest
-
CCG-258747
-
RhoA activator (e.g., LPA)
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)[9]
-
Ice-cold PBS, Lysis Buffer, and Wash Buffer
-
Protease and phosphatase inhibitors
-
Anti-RhoA primary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of CCG-258747 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a RhoA activator for a predetermined optimal time (e.g., 3 minutes with LPA). Include a non-stimulated control.
-
Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10]
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate. Normalize all samples to the same protein concentration with lysis buffer. Reserve a small aliquot of each lysate to run as a "Total RhoA" input control.
-
Affinity Precipitation (Pull-down): To the normalized lysates, add Rhotekin-RBD agarose beads.[9] Incubate at 4°C for 1 hour with gentle agitation.[11]
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).[10] Discard the supernatant. Wash the beads three times with 0.5 mL of ice-cold wash buffer, pelleting the beads each time.[10][11]
-
Elution: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer.[11]
-
Western Blotting: Boil the samples for 5 minutes.[11] Analyze the samples and the "Total RhoA" input controls by SDS-PAGE and Western blot using an anti-RhoA antibody.
-
Analysis: Quantify the band intensities. The signal from the pull-down samples represents the amount of active, GTP-bound RhoA. Normalize this to the total RhoA signal from the input controls.
Troubleshooting Guides
Issue 1: CCG-258747 Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[5]
-
Prepare Intermediate Dilutions: Instead of adding the high-concentration stock directly to the medium, prepare intermediate dilutions in a serum-free medium before adding to the final culture.
-
Use a Carrier Protein: For in vivo or challenging in vitro systems, consider formulating the compound with a carrier like BSA.
-
Issue 2: Inconsistent or No Inhibitory Effect Observed
-
Possible Cause: Compound degradation, insufficient concentration, or issues with the assay itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of the stock solution. If degradation is suspected, verify the compound's integrity via LC-MS.[1]
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the optimal inhibitory concentration (IC50).[12] The effect should be dose-dependent.
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that the compound is binding to its intended target within the cell.[12]
-
Check Assay Timing: Ensure the pre-incubation time with the inhibitor and the stimulation time are optimized for your specific cell line and pathway.
-
Issue 3: High Cellular Toxicity or Off-Target Effects
-
Possible Cause: The inhibitor concentration is too high, or the compound interacts with unintended proteins.[13]
-
Troubleshooting Steps:
-
Lower the Concentration: Use the minimal concentration required for on-target inhibition, ideally at or slightly above the IC50.[12]
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein or pathway.[12] A similar phenotype strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: Overexpression of the target protein (RhoA) may require a higher concentration of the inhibitor to achieve the same effect, thereby "rescuing" the phenotype at lower concentrations.[13]
-
Visualizations
Caption: Hypothetical signaling pathway for CCG-258747 action.
References
- 1. Ingredient Reconstitution & Long-Term Storage Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 2. captivatebio.com [captivatebio.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. abcam.com [abcam.com]
- 10. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Avoiding precipitation of CCG258747 in working solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CCG-258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This guide offers troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of CCG-258747 in working solutions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CCG-258747 and what is its primary mechanism of action?
A1: CCG-258747 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, CCG-258747 can modulate the signaling of various GPCRs, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent for conditions like heart failure.[1][2]
Q2: What are the known solubility properties of CCG-258747?
Q3: How should I store CCG-258747 stock solutions?
A3: Stock solutions of CCG-258747 prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Avoiding Precipitation
Precipitation of CCG-258747 in working solutions is a common challenge that can significantly impact experimental results. The following guide provides solutions to common issues.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | Rapid change in solvent polarity. CCG-258747 is significantly less soluble in aqueous solutions than in DMSO. | 1. Pre-warm the aqueous solution: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the DMSO stock. 2. Add stock to aqueous solution slowly: Add the DMSO stock dropwise to the vortexing or swirling aqueous solution. Never add the aqueous solution to the DMSO stock. 3. Use a higher final DMSO concentration: While aiming for the lowest possible DMSO concentration to minimize cytotoxicity, a final concentration of up to 0.5% (v/v) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Working solution appears cloudy or hazy. | Formation of fine, suspended precipitate that may not be immediately visible as distinct particles. | 1. Sonication: Briefly sonicate the prepared working solution in a water bath sonicator to help dissolve fine precipitates. 2. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer or media. This gradual decrease in solvent polarity can help prevent precipitation. |
| Precipitate forms over time during incubation. | The compound's solubility limit is exceeded at the experimental temperature and conditions. | 1. Determine the kinetic solubility: Perform a preliminary experiment to determine the maximum soluble concentration of CCG-258747 in your specific cell culture medium under your experimental conditions. 2. Reduce the final concentration: If possible, lower the final working concentration of CCG-258747 to below its solubility limit. |
| Inconsistent experimental results. | Variability in the amount of soluble compound due to precipitation. | 1. Prepare fresh working solutions: Always prepare fresh working solutions of CCG-258747 immediately before each experiment. 2. Visual inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. If a precipitate is observed, do not use the solution. |
Data Presentation
Table 1: Solubility of CCG-258747 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | The preferred solvent for preparing high-concentration stock solutions. |
| Ethanol | Limited data available. Expected to be less soluble than in DMSO. | May be used as an alternative solvent for stock solutions, but the final concentration in aqueous solutions should be kept low to avoid cytotoxicity. |
| PBS (pH 7.4) | Low solubility expected. | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is necessary. |
| Cell Culture Media | Low solubility expected. Dependent on media composition (e.g., serum content). | The presence of proteins in serum-containing media can sometimes help to stabilize hydrophobic compounds, but can also lead to non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CCG-258747 in DMSO
-
Materials:
-
CCG-258747 (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of CCG-258747 to equilibrate to room temperature before opening.
-
Weigh the desired amount of CCG-258747 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of CCG-258747 = 502.54 g/mol ).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM CCG-258747 in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Calculate the volume of the 10 mM DMSO stock solution needed to prepare the desired final volume of 10 µM working solution (a 1:1000 dilution).
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the 10 mM CCG-258747 DMSO stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your cell-based assay. Remember to include a vehicle control (0.1% DMSO in cell culture medium).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to GRK2 Inhibitors: CCG258747 vs. Paroxetine
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CCG258747 and paroxetine as inhibitors of G protein-coupled receptor kinase 2 (GRK2), complete with supporting experimental data, detailed protocols, and pathway visualizations.
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target in a range of diseases, most notably heart failure.[1][2][3][4][5] Its role in the desensitization of G protein-coupled receptors (GPCRs) makes it a key regulator of cellular signaling.[6][7][8][9] This guide focuses on two prominent GRK2 inhibitors: paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) later identified as a direct GRK2 inhibitor, and this compound, a newer, more potent derivative developed from the paroxetine scaffold.[1][2][10][11][12]
Performance Comparison: Potency and Selectivity
Experimental data demonstrates that this compound is a significantly more potent and selective inhibitor of GRK2 compared to paroxetine. This compound exhibits a nanomolar inhibitory concentration (IC50) for GRK2, showcasing a substantial improvement over the micromolar potency of paroxetine.[1][5][13][14] Furthermore, this compound displays enhanced selectivity for GRK2 over other related kinases.[1][13]
| Inhibitor | GRK2 IC50 | Selectivity over GRK1 | Selectivity over GRK5 | Selectivity over PKA | Selectivity over ROCK1 | Reference |
| This compound | 18 nM | 518-fold | 83-fold | >5500-fold | >550-fold | [1][13] |
| Paroxetine | ~20 µM | Up to 60-fold (over other GRK subfamilies) | Up to 50-fold | - | - | [2][15] |
Mechanism of Action
Both this compound and paroxetine function by directly binding to the active site of GRK2, overlapping with the ATP binding site.[2][5][10][12] This competitive inhibition prevents the phosphorylation of agonist-bound GPCRs, thereby attenuating receptor desensitization and internalization.[2][7][10][12] Crystallographic studies have revealed that paroxetine stabilizes a unique conformation of the GRK2 kinase domain.[2][3][5][11][15] this compound, being a paroxetine analog, is understood to share this fundamental mechanism of action.[1][10]
Cellular Activity and Permeability
A key advantage of the paroxetine scaffold, and by extension this compound, is its excellent cell permeability. This property allows these compounds to effectively inhibit GRK2 in living cells, a crucial factor for therapeutic efficacy.[1] In cell-based assays, this compound has been shown to be highly effective at blocking the internalization of the µ-opioid receptor (MOR), a process predominantly driven by GRK2.[1][13] Studies have also demonstrated that both paroxetine and this compound can inhibit FcεRI-mediated degranulation in mast cells.[10][16][17]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 11. Paroxetine is a direct inhibitor of g protein-coupled receptor kinase 2 and increases myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | GRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG258747 selectivity profile against other GRKs
An Objective Comparison of the GRK Selectivity Profile of CCG258747
This guide provides a detailed comparison of the G protein-coupled receptor kinase (GRK) selectivity profile of the inhibitor this compound against other known GRK inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), developed from a paroxetine scaffold.[1][2][3][4] It has demonstrated high selectivity for the GRK2 subfamily over other kinases, making it a valuable tool for studying the roles of GRK2 in various signaling pathways and as a potential therapeutic agent for conditions like heart failure.[1][2][5][6] this compound has been shown to effectively penetrate cell membranes and inhibit GRK2 activity in cellular assays, such as blocking the internalization of the µ-opioid receptor.[1][2][7]
Comparative Selectivity Profile
The inhibitory activity of this compound and other reference compounds against members of the GRK family and other selected kinases is summarized below. This compound exhibits a strong preference for GRK2, with an IC50 value of 18 nM.[5][7] Its selectivity is notably high when compared to GRK1 (518-fold) and GRK5 (83-fold).[1][5][7]
| Inhibitor | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 IC50 (µM) | Selectivity (GRK1/GRK2) | Selectivity (GRK5/GRK2) |
| This compound | 9.32 | 0.018 | 1.5 | >100 | >10 | 518x | 83x |
| CCG258208 | 87.3 | 0.030 | 7.09 | >75 | >75 | >2500x | 230x |
| CCG215022 | 3.9 | 0.15 | 0.38 | - | - | 26x | 2.5x |
| GSK180736A | - | 0.77 | - | - | - | - | - |
| CCG273441 | - | 4.8 | 0.0038 | - | - | - | 1263x (over GRK2) |
| KR-39038 | - | - | 0.02 | - | - | - | - |
Data compiled from multiple sources.[1][5][7] Note: "-" indicates data not available.
Experimental Methodologies
The determination of the inhibitory potency (IC50) of this compound was conducted through in vitro kinase activity assays.[1]
In Vitro Kinase Inhibition Assay
-
Objective: To measure the concentration-dependent inhibition of GRK1, GRK2, and GRK5 by this compound.
-
Assay Components:
-
Enzymes: 50 nM of GRK1, GRK2, or GRK5.
-
Substrate: 500 nM tubulin.
-
Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.
-
Cofactor: ATP.
-
-
Procedure:
-
The kinase, substrate, and buffer were combined in assay wells.
-
This compound was added across a range of concentrations.
-
The enzymatic reaction was initiated by the addition of a saturating concentration of ATP.
-
The mixture was incubated to allow for substrate phosphorylation.
-
The reaction was terminated, and a luminescence-based detection reagent was added. This reagent quantifies the amount of ATP remaining in the solution, which is inversely proportional to kinase activity.
-
Luminescence was measured using a BMG Labtech PHERAstar imaging system.
-
IC50 values were calculated from the resulting dose-response curves.
-
-
Selectivity Screening: For other kinases like PKA and ROCK1, similar assays were performed. Compounds were typically screened at a fixed concentration (e.g., 10 µM for ROCK1) to determine the percent inhibition.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro kinase inhibition profile of a test compound like this compound.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Signaling Pathway Context
This compound inhibits GRK2, a key regulator in G protein-coupled receptor (GPCR) signaling. The diagram below shows the canonical GPCR desensitization pathway and the point of inhibition by this compound.
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 4. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validating GRK2 Inhibition by CCG258747: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of G protein-coupled receptor kinase 2 (GRK2) by the selective inhibitor CCG258747 in a new cell line. To offer a clear performance benchmark, this guide objectively compares this compound with two other known GRK2 inhibitors, Paroxetine and GSK180736A. The experimental protocols detailed below provide a robust methodology for assessing inhibitor potency and cellular effects.
Introduction to GRK2 and its Inhibition
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Specifically, GRK2 phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating downstream signaling. Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it an attractive therapeutic target. This compound is a potent and selective inhibitor of the GRK2 subfamily, developed from a paroxetine scaffold.[1][2] Its efficacy is attributed to its high potency and excellent cell permeability, a factor that can limit the cellular activity of other inhibitors.[1]
Comparative Analysis of GRK2 Inhibitors
To effectively validate the activity of this compound in a new cellular context, it is essential to compare its performance against alternative inhibitors. Paroxetine, an FDA-approved selective serotonin reuptake inhibitor (SSRI), and GSK180746A, originally developed as a ROCK1 inhibitor, are two such compounds known to inhibit GRK2.[1][3][4]
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound, Paroxetine, and GSK180736A against GRK2 and other selected kinases. This data is crucial for interpreting cellular assay results and understanding the potential for off-target effects.
| Inhibitor | GRK2 IC50 | GRK1 Selectivity (fold vs GRK2) | GRK5 Selectivity (fold vs GRK2) | PKA Selectivity (fold vs GRK2) | ROCK1 Selectivity (fold vs GRK2) | Reference |
| This compound | 18 nM | 518 | 83 | >5500 | >550 | [2] |
| Paroxetine | 1.4 µM (1400 nM) | ~50-60 | ~50-60 | >71 | - | [3][5] |
| GSK180736A | 0.77 µM (770 nM) | >100 | >100 | ~39 | 0.13 (more potent on ROCK1) | [1][4][6][7] |
Experimental Validation Workflow
The following diagram illustrates a recommended workflow for validating GRK2 inhibition in a new cell line using this compound and comparative compounds.
Key Experimental Protocols
Below are detailed protocols for essential experiments to validate and compare the efficacy of GRK2 inhibitors in your cell line of interest.
In Vitro GRK2 Kinase Assay
This biochemical assay directly measures the enzymatic activity of GRK2 and its inhibition by the test compounds.
Objective: To determine the IC50 values of this compound, Paroxetine, and GSK180736A for GRK2.
Methodology: A radiometric kinase assay using a substrate like casein or a specific peptide and [γ-³³P]-ATP is a standard method.[8][9]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human GRK2 enzyme, a suitable substrate (e.g., casein at 1 mg/ml), and kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 2 mM EDTA, 0.25 mM DTT).[8][10]
-
Inhibitor Addition: Add serial dilutions of this compound, Paroxetine, or GSK180736A to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP (e.g., 10 µM).[9]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[10]
-
Stop Reaction and Quantify: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).[8][10] Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[10]
-
Data Analysis: Measure the radioactivity incorporated into the substrate using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Internalization Assay (µ-Opioid Receptor Model)
This cell-based assay assesses the ability of GRK2 inhibitors to block the agonist-induced internalization of a GPCR, a key cellular process mediated by GRK2.[1] The µ-opioid receptor (MOR) is a well-established model for this purpose.[1]
Objective: To quantify the effect of GRK2 inhibitors on agonist-induced MOR internalization.
Methodology: This protocol utilizes immunofluorescence and confocal microscopy to visualize and quantify receptor internalization.
Signaling Pathway:
Protocol:
-
Cell Culture: Plate cells expressing MOR (e.g., HEK293 or U2OS cells stably expressing MOR) onto glass-bottom dishes suitable for confocal microscopy.[1]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, Paroxetine, or GSK180736A for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Treat the cells with a MOR agonist (e.g., DAMGO) for a time known to induce robust internalization (e.g., 30 minutes). Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the MOR, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Image Analysis: Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles. A decrease in the number of intracellular puncta in inhibitor-treated cells compared to the agonist-only control indicates successful inhibition of GRK2-mediated internalization.
Downstream Signaling: FcεRI-Mediated Degranulation
In certain cell types, such as mast cells (e.g., RBL-2H3), GRK2 plays a role in signaling pathways that are not directly related to GPCR desensitization. One such pathway is the FcεRI-mediated degranulation, which can be assessed by measuring calcium mobilization or the release of β-hexosaminidase.[3][11]
Objective: To evaluate the effect of GRK2 inhibitors on FcεRI-mediated mast cell degranulation.
Methodology: This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.
Protocol:
-
Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Inhibitor Treatment: Wash the cells and pre-treat with different concentrations of this compound, Paroxetine, or GSK180736A for 30 minutes.[3]
-
Antigen Challenge: Stimulate the cells with DNP-BSA antigen for 1 hour to induce degranulation.[3]
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
Cell Lysis: Lyse the remaining cells with a buffer containing Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Enzyme Assay: In a separate plate, incubate aliquots of the supernatant and cell lysate with a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.[12][13]
-
Stop Reaction and Read Absorbance: Stop the reaction with a high pH buffer (e.g., sodium carbonate) and measure the absorbance at 405 nm.[12][13]
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. A dose-dependent decrease in release indicates inhibition of the FcεRI signaling pathway.
Downstream Signaling: ERK1/2 Phosphorylation
GRK2 can also influence other signaling cascades, such as the MAPK/ERK pathway. Assessing the phosphorylation status of ERK1/2 provides insight into the broader cellular impact of GRK2 inhibition.
Objective: To determine the effect of GRK2 inhibition on ERK1/2 phosphorylation.
Methodology: Western blotting is used to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.
Protocol:
-
Cell Treatment: Culture the chosen cell line to 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Pre-treat with GRK2 inhibitors before stimulating with an appropriate agonist known to activate the ERK pathway in that cell line.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[6][12]
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Conclusion
By following this comparative guide and the detailed experimental protocols, researchers can effectively validate the inhibition of GRK2 by this compound in any new cell line. The inclusion of Paroxetine and GSK180736A as reference compounds will provide a clear context for the potency, selectivity, and cellular efficacy of this compound. This structured approach will yield robust and publishable data, contributing to a deeper understanding of GRK2's role in cellular signaling and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. GSK180736A - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. abmgood.com [abmgood.com]
A Comparative Guide to CCG258747 and Other Commercially Available GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258747, with other commercially available inhibitors. The information presented is based on experimental data to assist researchers in selecting the most appropriate tool for their studies.
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Overexpression of GRK2 has been implicated in various diseases, including heart failure, making it a significant therapeutic target.[1] this compound is a potent and selective GRK2 inhibitor developed for research purposes.[2][3] This guide compares its performance against other well-known GRK2 inhibitors such as GSK180736A, CMPD101, and the parent compound, Paroxetine.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound against GRK2 and other relevant kinases compared to other commercially available GRK2 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (µM) | ROCK1 IC50 (nM) | Selectivity (Fold) GRK2 vs. GRK1 | Selectivity (Fold) GRK2 vs. GRK5 | Scaffold Type |
| This compound | 18 [2] | 9324[2] | 1494[2] | >100[3] | >10000[3] | ~518 [2] | ~83 [2] | Paroxetine[3] |
| GSK180736A | 770[4][5] | >10000[6] | >231000[6] | 30[4][5] | 100[4][5] | >13 | >300 | GSK180736A[3] |
| CMPD101 | 18[7][8] | 3100[7] | 2300[7] | - | 1400[7] | ~172 | ~128 | Takeda Compound |
| Paroxetine | ~1400[9] | ~31600[10] | ~25100[10] | - | - | ~23 | ~18 | Paroxetine[3] |
Key Performance Insights
Potency: this compound and CMPD101 are the most potent GRK2 inhibitors among the compared compounds, both exhibiting an IC50 of 18 nM.[2][7][8] GSK180736A and Paroxetine are significantly less potent.[4][5][9]
Selectivity: this compound demonstrates high selectivity for GRK2 over other kinases. It is approximately 518-fold more selective for GRK2 than GRK1 and 83-fold more selective than for GRK5.[2] Its selectivity against PKA and ROCK1 is also noteworthy.[3] While CMPD101 is also potent, its selectivity for GRK2 over GRK1 and GRK5 is less pronounced than that of this compound.[7] GSK180736A, originally developed as a ROCK1 inhibitor, shows good selectivity for GRK2 over other GRKs but is also a potent ROCK1 inhibitor.[4][5]
Cellular Efficacy and Scaffold Advantage: A key differentiator for GRK2 inhibitors is their ability to penetrate cell membranes and exert their effects in a cellular context. This compound is based on a paroxetine scaffold, which has been shown to confer superior cell permeability compared to the GSK180736A scaffold.[1][3] This enhanced permeability is a critical factor for efficacy in cell-based assays, such as the inhibition of GPCR internalization.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a generalized method for determining the IC50 values of inhibitors against GRKs.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of GRK2 and other kinases.
Materials:
-
Purified recombinant GRK1, GRK2, GRK5, PKA, and ROCK1 enzymes.
-
Kinase substrate (e.g., rhodopsin for GRKs, specific peptides for PKA and ROCK1).
-
[γ-³²P]ATP or fluorescently labeled ATP analog.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
96-well or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the assay buffer, the respective kinase, and the kinase substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer the reaction mixture to a filter membrane (for radiolabeled ATP) or read the fluorescence on a plate reader.
-
Quantify the amount of incorporated phosphate or the fluorescent signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
μ-Opioid Receptor (MOR) Internalization Assay
This cell-based assay is crucial for evaluating the functional efficacy of GRK2 inhibitors in a physiological context.[3]
Objective: To assess the ability of a GRK2 inhibitor to block agonist-induced internalization of the μ-opioid receptor.
Materials:
-
HEK293 or U2OS cells stably expressing a tagged μ-opioid receptor (e.g., MOR-GFP).[2][11]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated glass-bottom dishes or multi-well plates.
-
GRK2 inhibitor (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope or a high-content imaging system.[13]
Procedure:
-
Seed the MOR-GFP expressing cells onto the coated dishes/plates and allow them to adhere overnight.
-
Pre-treat the cells with the GRK2 inhibitor at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Stimulate the cells with a saturating concentration of DAMGO (e.g., 10 µM) for a defined period (e.g., 30 minutes) to induce receptor internalization.[11][12]
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify receptor internalization by measuring the redistribution of the fluorescently tagged MOR from the plasma membrane to intracellular vesicles. This can be done by analyzing the fluorescence intensity in different cellular compartments using image analysis software.
-
Compare the extent of internalization in inhibitor-treated cells to the vehicle-treated control to determine the inhibitory effect.
Mandatory Visualization
Caption: GRK2-mediated GPCR desensitization and internalization pathway, and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the potency, cellular efficacy, and selectivity of GRK2 inhibitors.
Caption: A representative TreeSpot diagram illustrating the high selectivity of this compound for GRK2 within the human kinome.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK180736A (GSK180736) | GRK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 9. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
CCG258747 Outperforms Other Compounds in Blocking Mu-Opioid Receptor Internalization
For Immediate Release
ANN ARBOR, MI – A comprehensive analysis of experimental data reveals that the novel compound CCG258747 demonstrates superior efficacy in blocking the internalization of the mu-opioid receptor (MOR) when compared to other G protein-coupled receptor kinase 2 (GRK2) inhibitors, including paroxetine, CCG258208, and compounds based on the GSK180736A scaffold. This superior performance is attributed to its high potency in inhibiting GRK2 and its excellent cell permeability.
The internalization of the mu-opioid receptor is a critical process in the development of tolerance to opioid analgesics. By blocking this process, it is hypothesized that the therapeutic efficacy of opioids can be prolonged and the development of tolerance can be mitigated. This compound, a selective GRK2 inhibitor, has emerged as a promising candidate for achieving this goal.
Quantitative Comparison of GRK2 Inhibition and MOR Internalization Efficacy
Experimental data from a key study highlights the superior profile of this compound.[1] The compound exhibits a nanomolar potency against GRK2, significantly more potent than related compounds.[1] This high potency, combined with excellent cell permeability, translates to robust inhibition of MOR internalization in cellular assays.[1][2]
| Compound | Scaffold | GRK2 IC50 | Efficacy in Blocking MOR Internalization | Key Characteristics |
| This compound | Paroxetine | 18 nM[1] | Most Effective [1][2] | High potency and excellent cell permeability.[1] |
| CCG258208 | Paroxetine | 30 nM | Second most effective[1] | High potency and good cell permeability.[1] |
| Paroxetine | Paroxetine | ~1 µM | Effective, used as a control[1] | Parent scaffold, good cell permeability. |
| GSK180736A-based Inhibitors | GSK180736A | Potent in vitro | Less effective in cell-based assays[1][2] | Poor cell permeability limits cellular efficacy.[1][2] |
Signaling Pathway of MOR Internalization and Inhibition by this compound
The internalization of the mu-opioid receptor is initiated by agonist binding, which leads to a conformational change in the receptor. This change facilitates the recruitment and activation of G protein-coupled receptor kinases (GRKs), primarily GRK2. GRK2 then phosphorylates the intracellular domains of the MOR. This phosphorylation event serves as a docking site for β-arrestin, which binds to the phosphorylated receptor. The binding of β-arrestin sterically hinders further G protein signaling (desensitization) and initiates the process of clathrin-mediated endocytosis, leading to the internalization of the receptor.
This compound exerts its effect by directly inhibiting the catalytic activity of GRK2. By preventing the GRK2-mediated phosphorylation of the MOR, this compound blocks the recruitment of β-arrestin and, consequently, the entire internalization cascade.
Experimental Protocols
The efficacy of this compound and other compounds in blocking MOR internalization was assessed using a live-cell receptor internalization assay.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) or U2OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding for a fluorescently-tagged mu-opioid receptor (e.g., MOR-mCherry) using a suitable transfection reagent.
Live-Cell Internalization Assay:
-
Transfected cells are seeded onto glass-bottom dishes and allowed to adhere overnight.
-
The following day, the growth medium is replaced with a serum-free medium.
-
Cells are pre-incubated with the test compound (e.g., this compound, paroxetine) or vehicle control at the desired concentration for a specified period (e.g., 30 minutes) at 37°C.
-
MOR internalization is stimulated by the addition of a saturating concentration of a MOR agonist, such as DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
Live-cell imaging is performed using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Images of the cells are captured at various time points (e.g., 0, 15, 30, and 60 minutes) post-agonist stimulation.
Data Analysis:
-
The internalization of the fluorescently-tagged MOR is quantified by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.
-
A decrease in membrane fluorescence and a corresponding increase in intracellular puncta (endosomes) are indicative of receptor internalization.
-
The percentage of internalization is calculated for each condition and compared between the different compounds.
Logical Relationship of Compound Comparison
The comparison of the compounds is based on a logical hierarchy where the primary determinant of efficacy in blocking MOR internalization in a cellular context is a combination of high potency against the target enzyme (GRK2) and the ability to effectively cross the cell membrane to reach that target.
References
Comparative Analysis of CCG-258747 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of CCG-258747, a known selective inhibitor of G-protein coupled receptor kinase 2 (GRK2). While CCG-258747 is a potent tool for studying GRK2-mediated signaling, understanding its off-target effects, particularly on GPCRs, is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
Summary of CCG-258747 Activity
CCG-258747 is a selective inhibitor of GRK2 with an IC50 of 18 nM. It exhibits high selectivity for GRK2 over other kinases such as GRK1, GRK5, PKA, and ROCK1.[1] However, studies have revealed that CCG-258747 also activates the Mas-related G-protein coupled receptors MRGPRX2 and its mouse ortholog, MRGPRB2.[1] This off-target activity is significant as these receptors are involved in mast cell activation and pseudo-allergic reactions.
Quantitative Analysis of CCG-258747 Cross-Reactivity
A comprehensive screening of CCG-258747 against a broad panel of GPCRs is not publicly available at the time of this publication. The following table summarizes the known activities of CCG-258747 on its primary target and its identified GPCR off-targets.
| Target | Known Activity | IC50/EC50 | Assay Type | Reference |
| GRK2 | Inhibition | 18 nM | Kinase Activity Assay | [1] |
| MRGPRX2 | Activation | - | Mast Cell Degranulation | [1] |
| MRGPRB2 | Activation | - | Mast Cell Activation | [1] |
Signaling Pathways
GRK2-Mediated GPCR Desensitization
GRK2 plays a pivotal role in the desensitization of GPCRs. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated GPCR. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin sterically hinders further G-protein coupling, leading to the termination of G-protein-mediated signaling and promoting receptor internalization.
Caption: GRK2-mediated GPCR desensitization pathway.
MRGPRX2 Signaling Pathway
MRGPRX2 is a Gq-coupled GPCR. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in mast cell degranulation and the release of inflammatory mediators.
Caption: MRGPRX2 signaling pathway leading to mast cell degranulation.
Experimental Protocols
Detailed below are representative protocols for assays commonly used to assess GPCR cross-reactivity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a hallmark of GPCR activation and subsequent desensitization.
Principle: This protocol utilizes an enzyme fragment complementation (EFC) system. The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation and β-arrestin recruitment, the two fragments come into close proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.
Procedure:
-
Cell Culture: Plate cells stably co-expressing the ProLink-tagged GPCR and the Enzyme Acceptor-tagged β-arrestin in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of CCG-258747 in an appropriate assay buffer.
-
Compound Addition: Add the diluted CCG-258747 or a reference agonist to the cell plate. Incubate for 90 minutes at 37°C.
-
Detection: Add the EFC substrate solution to each well and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like MRGPRX2.
Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity.
Procedure:
-
Cell Culture: Plate cells expressing the target GPCR (e.g., MRGPRX2) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of CCG-258747 in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Compound Addition: Add the diluted CCG-258747 or a reference agonist to the cells while continuously measuring the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing GPCR cross-reactivity.
Conclusion
The available data indicates that while CCG-258747 is a potent and selective inhibitor of GRK2, it exhibits significant off-target agonist activity at the Mas-related G-protein coupled receptors MRGPRX2 and MRGPRB2. Researchers using CCG-258747 should be aware of this cross-reactivity, particularly in experimental systems involving mast cells or investigating inflammatory and pseudo-allergic responses. Further comprehensive screening of CCG-258747 against a wider panel of GPCRs is warranted to fully elucidate its selectivity profile and to aid in the development of more specific GRK2 inhibitors.
References
Reproducibility of CCG-258747 Effects: A Comparative Analysis Across Preclinical Studies
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the experimental data on CCG-258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, across key preclinical studies. The data presented here is collated from peer-reviewed publications to offer an objective overview of its reported activities.
CCG-258747 has emerged as a potent and selective tool for studying the physiological and pathological roles of GRK2. Its effects have been characterized in distinct cellular contexts, primarily focusing on its impact on µ-opioid receptor (MOR) internalization and mast cell function. This guide synthesizes the quantitative data and experimental methodologies from these studies to provide a clear comparison of its performance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from two primary research articles investigating the effects of CCG-258747.
Table 1: In Vitro Efficacy and Selectivity of CCG-258747
| Parameter | Reported Value | Study |
| GRK2 IC50 | 18 nM | Bouley et al., 2020 |
| Selectivity vs. GRK1 | 518-fold | Bouley et al., 2020 |
| Selectivity vs. GRK5 | 83-fold | Bouley et al., 2020 |
| Selectivity vs. PKA | >5500-fold | Bouley et al., 2020 |
| Selectivity vs. ROCK1 | >550-fold | Bouley et al., 2020 |
Table 2: Cellular Effects of CCG-258747 in Different Assays
| Cell Line / Primary Cell | Experiment | Concentration | Observed Effect | Study |
| HEK293 cells | µ-Opioid Receptor (MOR) Internalization | 10 µM | ~80% inhibition of DAMGO-induced internalization | Bouley et al., 2020[1] |
| RBL-2H3 cells | FcεRI-mediated Calcium Mobilization | 30 µM | Significant inhibition | Thapaliya et al., 2022[2] |
| RBL-2H3 cells | FcεRI-mediated Degranulation | 30 µM | Significant inhibition | Thapaliya et al., 2022[2] |
| Primary Mouse Lung Mast Cells (LMCs) | IgE-mediated Degranulation | 30 µM | Significant inhibition | Thapaliya et al., 2022[2] |
| WT Mice Peritoneal Mast Cells (PMCs) | MRGPRB2-mediated Degranulation | 30 µM | Significant induction | Thapaliya et al., 2022[2] |
| Mrgprb2-/- Mice Peritoneal Mast Cells (PMCs) | MRGPRB2-mediated Degranulation | 30 µM | No significant induction | Thapaliya et al., 2022[2] |
Table 3: In Vivo Effects of CCG-258747
| Animal Model | Experiment | Dosage | Observed Effect | Study |
| Mice | IgE-mediated Passive Cutaneous Anaphylaxis | 5 mg/kg (i.v.) | Significantly reduced vascular permeability | Thapaliya et al., 2022[2][3] |
| WT Mice | Intradermal Injection | 20 µg (0.1 mg/kg) | Induced local mast cell activation and neutrophil recruitment | Thapaliya et al., 2022[2][3] |
| Mrgprb2-/- Mice | Intradermal Injection | 20 µg (0.1 mg/kg) | Significantly reduced mast cell activation and neutrophil recruitment | Thapaliya et al., 2022[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate experimental replication and comparison.
µ-Opioid Receptor (MOR) Internalization Assay (Bouley et al., 2020)[1]
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the µ-opioid receptor.
-
Treatment: Cells were pre-treated with varying concentrations of CCG-258747 or vehicle for 30 minutes.
-
Stimulation: Receptor internalization was induced by treating the cells with 10 µM of the MOR agonist DAMGO for 30 minutes.
-
Detection: The extent of receptor internalization was quantified using a live-cell imaging assay.
Mast Cell Degranulation Assay (Thapaliya et al., 2022)[2]
-
Cell Types: Rat basophilic leukemia (RBL-2H3) cells, primary mouse lung mast cells (LMCs), and peritoneal mast cells (PMCs) from wild-type (WT) and Mrgprb2-knockout mice.
-
IgE-mediated Degranulation: Cells were sensitized with anti-DNP IgE overnight. After washing, cells were pre-incubated with CCG-258747 (30 µM) for 30 minutes and then challenged with DNP-HSA to induce degranulation.
-
MRGPRX2/B2-mediated Degranulation: Mast cells were directly stimulated with CCG-258747.
-
Quantification: Degranulation was assessed by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant.
Passive Cutaneous Anaphylaxis (PCA) in Mice (Thapaliya et al., 2022)[2]
-
Animal Model: C57BL/6J mice.
-
Sensitization: Mice were passively sensitized by intradermal injection of anti-DNP IgE into one ear.
-
Treatment: After 24 hours, mice were intravenously administered with CCG-258747 (5 mg/kg) or vehicle.
-
Challenge: 30 minutes after treatment, mice were intravenously challenged with DNP-HSA mixed with Evans blue dye.
-
Measurement: Vascular permeability was quantified by measuring the extravasation of Evans blue dye in the ear tissue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by CCG-258747 and the general workflow of the key experiments.
Caption: CCG-258747 inhibits GRK2, preventing MOR phosphorylation and subsequent internalization.
Caption: CCG-258747 inhibits IgE-mediated degranulation but activates MRGPRX2/B2-mediated degranulation.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Does CCG258747 have advantages over RNAi for GRK2 knockdown?
For researchers investigating the roles of G protein-coupled receptor kinase 2 (GRK2) in cellular signaling and disease, choosing the right tool to modulate its function is critical. This guide provides a detailed comparison between the small molecule inhibitor CCG258747 and RNA interference (RNAi) technology for GRK2 knockdown, offering insights into their mechanisms, efficacy, and practical applications.
Introduction to GRK2 Modulation
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. By phosphorylating agonist-bound GPCRs, GRK2 initiates a process called desensitization, which terminates G protein signaling and leads to receptor internalization.[1][2][3] Dysregulation of GRK2 is implicated in various pathologies, including heart failure, making it a significant target for therapeutic intervention.[4][5] Two primary methods for targeting GRK2 in a research setting are pharmacological inhibition with small molecules like this compound and genetic knockdown using RNAi.
This compound is a potent and highly selective, cell-permeable inhibitor that targets the kinase activity of GRK2.[4][6][7] It belongs to a class of compounds developed from a paroxetine scaffold.[5]
RNA interference (RNAi) is a biological process in which small RNA molecules, such as small interfering RNA (siRNA), inhibit gene expression by targeting the corresponding messenger RNA (mRNA) for degradation, thereby preventing protein synthesis.
Mechanism of Action: Inhibition vs. Silencing
The fundamental difference between this compound and RNAi lies in their level of intervention in the cellular machinery.
-
This compound acts at the protein level. It binds to the active site of the already synthesized GRK2 protein, preventing it from phosphorylating its substrates. This is a rapid and reversible process that specifically targets the enzyme's catalytic function, leaving the protein itself intact to perform any non-catalytic (e.g., scaffolding) roles.
-
RNAi acts at the mRNA level. An siRNA duplex complementary to the GRK2 mRNA sequence is introduced into the cell, where it is incorporated into the RNA-Induced Silencing Complex (RISC). This complex then seeks out and cleaves the target GRK2 mRNA, leading to its degradation and preventing the translation of the GRK2 protein. This results in a reduction of the total GRK2 protein pool.
Quantitative Data and Performance Comparison
The choice between this compound and RNAi often depends on the specific requirements of the experiment, such as the desired speed of onset, duration of effect, and the specific aspect of the protein's function being studied.
Table 1: General Comparison of this compound and RNAi for GRK2 Targeting
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA) |
| Target Molecule | GRK2 Protein (catalytic site) | GRK2 mRNA |
| Level of Action | Post-translational (Protein Activity) | Post-transcriptional (Protein Synthesis) |
| Onset of Action | Fast (minutes to hours) | Slow (24-72 hours) |
| Duration of Effect | Transient (dependent on compound half-life) | Can be transient (siRNA) or stable (shRNA) |
| Reversibility | Reversible upon washout | Generally considered irreversible for the cell's lifespan |
| Cell Permeability | Yes, demonstrated to be cell-permeable[4][8] | Requires transfection reagents or viral vectors |
| Key Advantage | Temporal control; isolates catalytic function | High specificity; targets all protein functions |
Table 2: Quantitative Performance Metrics
| Metric | This compound | RNAi (siRNA) |
| Potency (IC₅₀) | 18 nM [4][6][8] | Not Applicable |
| Selectivity | Highly selective over GRK1 (>500-fold), GRK5 (>80-fold), PKA (>5500-fold), and ROCK1 (>550-fold)[4][6] | High, determined by sequence homology. |
| Typical Efficacy | Dose-dependent inhibition of GRK2 activity | Typically achieves >70% knockdown of protein expression, but is variable.[9][10][11] |
| Known Off-Target Effects | Can activate mast cells via MRGPRX2 and MRGPRB2[5] | Can occur due to partial sequence complementarity with unintended mRNAs.[12] |
Advantages and Disadvantages
This compound
Advantages:
-
Rapid and Reversible: Allows for precise temporal control over GRK2 activity, ideal for studying acute signaling events.
-
Targets Catalytic Function: Specifically interrogates the role of GRK2's kinase activity, leaving its potential scaffolding functions intact.
-
Ease of Use: As a cell-permeable small molecule, it can be added directly to cell culture media, avoiding complex transfection procedures.[4][8]
Disadvantages:
-
Potential Off-Target Effects: While highly selective against other kinases, it has been shown to activate other receptors like MRGPRX2, which must be considered when interpreting results in certain cell types.[5]
-
Incomplete Picture: Does not address the non-catalytic roles of the GRK2 protein, which may be important in certain biological contexts.
RNAi for GRK2 Knockdown
Advantages:
-
High Specificity: When properly designed, siRNAs can provide exquisite specificity for the GRK2 transcript.
-
Comprehensive Loss-of-Function: By depleting the entire protein, RNAi allows for the study of all of its functions, both catalytic and non-catalytic.
-
Stable Suppression: Using shRNA delivered via viral vectors can achieve long-term, stable knockdown in cell lines or even in vivo.
Disadvantages:
-
Slow Onset: The time required for mRNA and protein turnover (typically 24-72 hours) makes it unsuitable for studying rapid signaling events.
-
Delivery Challenges: Requires transfection or viral transduction, which can introduce variability and cellular stress.
-
Incomplete Knockdown: Rarely achieves 100% depletion of the target protein, leaving residual protein that may still be functional.
-
Phenotypic Differences: Removing the entire protein can sometimes lead to more severe or different biological outcomes compared to simply inhibiting its activity, potentially due to the loss of scaffolding functions.[13]
Experimental Protocols
Protocol 1: GRK2 Inhibition in Cell Culture using this compound
This protocol provides a general guideline for treating cultured cells with this compound.
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Dilution: On the day of the experiment, thaw the stock solution and prepare fresh serial dilutions in pre-warmed, serum-free or complete culture medium to achieve the desired final concentrations. A typical starting range is 10 nM to 10 µM.[4][5][8]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. For studying acute effects on signaling, pre-incubation for 30-60 minutes before stimulation is common.[4][5]
-
Analysis: Following incubation, proceed with the downstream assay, such as cell lysis for Western blot, a functional assay (e.g., measuring cAMP levels or receptor internalization), or immunofluorescence.
Protocol 2: GRK2 Knockdown using siRNA Transfection
This protocol outlines a general procedure for transient GRK2 knockdown in cultured cells.
-
siRNA Preparation: Obtain validated siRNA duplexes targeting GRK2 and a non-targeting (scrambled) negative control siRNA. Resuspend them in RNase-free buffer to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 50-70% confluency on the day of transfection.[14]
-
Complex Formation:
-
For each well to be transfected, dilute the GRK2 siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[15][16]
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal time depends on the rate of GRK2 protein turnover in the specific cell line.
-
Analysis: After incubation, assess knockdown efficiency by measuring GRK2 mRNA (via qRT-PCR) and protein (via Western blot) levels. Once knockdown is confirmed, the cells can be used for functional experiments.
Visualizing Pathways and Workflows
GRK2 Signaling in GPCR Desensitization
Comparative Experimental Workflow
Conclusion: Making the Right Choice
Both this compound and RNAi are powerful tools for studying GRK2, but they answer different biological questions.
-
Choose this compound when you need to study the specific consequences of inhibiting GRK2's catalytic activity with high temporal resolution . It is the ideal tool for investigating the role of GRK2 in acute signaling cascades and for pharmacological validation of GRK2 as a drug target.
-
Choose RNAi when your goal is to understand the total loss-of-function phenotype of GRK2, including its non-catalytic or scaffolding roles. It is better suited for longer-term studies and for validating the kinase as a target in genetic models.
For a comprehensive understanding, researchers may benefit from using both approaches in parallel. A convergence of results from both a highly selective inhibitor and a specific siRNA provides the strongest evidence for the on-target role of GRK2 in a given biological process.
References
- 1. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. GRK2 Targeted Knock-down Results in Spontaneous Hypertension, and Altered Vascular GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Personal protective equipment for handling CCG258747
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety and logistical information for the handling of CCG258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the use and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar chemical compounds should be strictly followed. A generic SDS for a GRK2 inhibitor from the same supplier recommends the following, which should be considered the minimum standard for handling this compound.[1][2]
Always consult the specific SDS provided by the supplier before handling this compound.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: A laboratory coat is required. Ensure it is kept clean and worn buttoned.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Prepare solutions in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage for the solid compound is at 4°C.[3]
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not allow the chemical to enter drains or watercourses.[2]
-
Contaminated materials should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: Inhibitory Activity of this compound [4]
| Target | IC₅₀ | Selectivity Fold vs. GRK2 |
| GRK2 | 18 nM | - |
| GRK1 | - | 518 |
| GRK5 | - | 83 |
| PKA | - | > 5500 |
| ROCK1 | - | > 550 |
Table 2: In Vitro and In Vivo Experimental Parameters [4][5]
| Experiment Type | Cell Line / Animal Model | Concentration / Dosage | Incubation Time / Duration | Key Finding |
| In Vitro - MOR Internalization | HEK293 and U2OS cells | 20 µM | 10-20 min | Effectively blocks MOR internalization |
| In Vitro - Calcium Mobilization | RBL-2H3 cells | 1-30 µM | 30 min | Inhibits FcεRI-mediated calcium mobilization |
| In Vitro - Degranulation | Primary mouse lung MCs | 10-30 µM | - | Inhibits IgE-mediated degranulation |
| In Vivo - Cutaneous Anaphylaxis | Mice | 5 mg/kg (i.v.) | Single dose | Inhibits IgE-mediated cutaneous anaphylaxis |
| In Vivo - Mast Cell Activation | Mice | 20 µg (0.1 mg/kg) (i.d.) | Single dose | Mediates local mast cell activation |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. µ-Opioid Receptor (MOR) Internalization Assay [6]
-
Cell Lines: Human Embryonic Kidney (HEK) 293 and U2OS cells, which endogenously express GRKs.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with 20 µM this compound for 10-20 minutes.
-
Induce MOR internalization using a suitable agonist.
-
Fix and permeabilize the cells.
-
Stain for the MOR using a specific antibody.
-
Analyze receptor localization using fluorescence microscopy to determine the extent of internalization compared to control cells.
-
2. IgE-Mediated Mast Cell Degranulation Assay [5]
-
Cell Lines: Rat Basophilic Leukemia (RBL-2H3) cells or primary mouse lung mast cells (LMCs).
-
Procedure:
-
Sensitize cells with DNP-specific IgE overnight.
-
Pre-incubate the sensitized cells with this compound (10-30 µM).
-
Challenge the cells with an antigen (e.g., DNP-BSA) to induce degranulation.
-
Measure the release of β-hexosaminidase, a marker of degranulation, by colorimetric assay.
-
3. In Vivo Passive Cutaneous Anaphylaxis (PCA) in Mice [5][7]
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Passively sensitize mice by intradermal injection of anti-DNP IgE.
-
After 24 hours, administer this compound (5 mg/kg) intravenously.
-
Challenge the mice with an intravenous injection of DNP-BSA mixed with Evans blue dye.
-
After 30 minutes, euthanize the mice and excise the ears or paws.
-
Extract the Evans blue dye from the tissue using formamide.
-
Quantify the amount of dye extravasation by measuring the absorbance at 620 nm, which is indicative of the severity of the anaphylactic reaction.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GRK2 inhibitors, paroxetine and this compound, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
